Xanthine oxidoreductase-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
651769-78-7 |
|---|---|
Molecular Formula |
C14H10ClN5O |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-11-5-7-12(8-6-11)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
InChI Key |
SLMPSGMCNFHIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Xanthine oxidoreductase-IN-3 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Xanthine (B1682287) Oxidoreductase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine Oxidoreductase-IN-3 (also referred to as compound IIIa) is a potent, orally active inhibitor of xanthine oxidoreductase (XOR).[1][2] Developed as a potential therapeutic agent for hyperuricemia, it represents a novel structural class of XOR inhibitors. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental protocols, and visual diagrams to elucidate its interaction with the target enzyme.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of xanthine oxidoreductase. XOR is a key enzyme in purine (B94841) metabolism, responsible for the final two steps of converting hypoxanthine (B114508) to xanthine and then to uric acid.[2] By blocking this enzyme, this compound effectively reduces the production of uric acid in the body.
The design of this compound was based on a bioelectronic isosteric replacement strategy, where the carboxyl-thiazole fragment of the known XOR inhibitor, febuxostat, was replaced with a tetrazole group.[2] Molecular docking studies indicate that the tetrazole moiety of this compound enters the active cavity of XOR, where it interacts with the molybdenum cofactor (MoCo) domain, preventing the binding and oxidation of the natural substrates, hypoxanthine and xanthine.[2] While it loses the hydrogen bond interactions with Asn768 and Thr1010 that are observed with febuxostat, it establishes new interactions within the active site that contribute to its high inhibitory potency.[2]
Signaling Pathway
The primary pathway affected by this compound is the purine catabolism pathway. The following diagram illustrates the points of inhibition.
Caption: Inhibition of the purine catabolism pathway by this compound.
Quantitative Data
The inhibitory activity and in vivo efficacy of this compound have been quantified as follows:
| Parameter | Value | Species | Notes |
| IC50 | 26.3 ± 1.21 nM | Bovine Milk XOR | Half-maximal inhibitory concentration in an in vitro enzymatic assay. |
| In Vivo Dose | 5 mg/kg (p.o.) | Mouse | Oral dose that produced a significant hypouricemic effect. |
| In Vivo Efficacy | Significant reduction in serum uric acid | Mouse | Effect observed from 3 hours after administration in a potassium oxonate/hypoxanthine-induced hyperuricemia model.[1] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines the general steps to determine the IC50 value of an inhibitor against XOR.
Workflow Diagram:
Caption: Workflow for the in vitro XOR inhibition assay.
Methodology:
-
Reagents and Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
A reaction mixture is prepared in the wells of the microplate containing phosphate buffer and a fixed concentration of xanthine oxidase enzyme.
-
Varying concentrations of this compound are added to the wells and incubated with the enzyme for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding a fixed concentration of the substrate, xanthine.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
-
In Vivo Mouse Model of Acute Hyperuricemia
This protocol describes the general methodology used to evaluate the uric acid-lowering effects of this compound in an animal model.[1]
Workflow Diagram:
References
Discovery and Synthesis of Xanthine Oxidoreductase-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine (B1682287) Oxidoreductase-IN-3 is a potent, orally active inhibitor of xanthine oxidoreductase (XOR) identified as compound IIIa in a 2022 study by Peng W, et al., published in the European Journal of Medicinal Chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Xanthine Oxidoreductase-IN-3, designed for professionals in drug discovery and development. The document outlines the rational design strategy, summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.
Introduction to Xanthine Oxidoreductase as a Therapeutic Target
Xanthine oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism, catalyzing the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] In humans, elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1] XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] The XO form, in particular, generates reactive oxygen species (ROS) as a byproduct of its catalytic activity, implicating it in a range of pathological conditions beyond gout, including cardiovascular diseases and inflammation.[1] Therefore, the inhibition of XOR is a well-established therapeutic strategy for managing hyperuricemia and associated disorders.
Discovery of this compound
The discovery of this compound was based on a rational drug design strategy, specifically bioisosteric replacement, using the known XOR inhibitor febuxostat (B1672324) as a template. The researchers replaced the carboxyl-thiazole fragment of febuxostat with a tetrazole ring. This modification led to the design and synthesis of three series of compounds, with this compound (identified as compound IIIa) emerging as a highly potent inhibitor.
Quantitative Data
The inhibitory activity of this compound against XOR and its in vivo efficacy are summarized in the tables below.
| Compound | Target | IC50 (nM) |
| This compound (IIIa) | Xanthine Oxidoreductase | 26.3 ± 1.21 nM |
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Animal Model | Dosage | Effect |
| This compound (IIIa) | Potassium oxonate/hypoxanthine-induced hyperuricemia in mice | 5 mg/kg (p.o.) | Significant uric acid-lowering effect from 3 hours post-administration |
Table 2: In Vivo Efficacy of this compound[2]
Synthesis of this compound
While the precise, step-by-step synthetic protocol from the primary publication by Peng et al. is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of similar N-substituted phenyl-tetrazole benzamides. The proposed synthesis involves a multi-step process culminating in the formation of the final compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol (Based on Related Literature)
Step 1: Synthesis of 4-(1H-tetrazol-1-yl)benzoic acid
To a solution of 4-cyanobenzoyl chloride in a suitable solvent such as dimethylformamide (DMF), sodium azide is added portion-wise at room temperature. The reaction mixture is then heated and stirred for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water and acidification. The resulting solid is filtered, washed with water, and dried to yield 4-(1H-tetrazol-1-yl)benzoic acid.
Step 2: Synthesis of this compound (N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide)
4-(1H-tetrazol-1-yl)benzoic acid is first activated, for example, by reacting with thionyl chloride or oxalyl chloride to form the corresponding acid chloride. In a separate flask, 4-chloroaniline is dissolved in an aprotic solvent in the presence of a base (e.g., triethylamine (B128534) or pyridine). The freshly prepared acid chloride is then added dropwise to the aniline (B41778) solution at a low temperature. The reaction is stirred until completion. The crude product is obtained after workup, which typically involves washing with acidic and basic solutions, followed by extraction and solvent evaporation. The final compound is purified by recrystallization or column chromatography.
Experimental Protocols for Biological Evaluation
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against xanthine oxidase.
Caption: Workflow for the in vitro XOR inhibition assay.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (this compound)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions.
-
In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the xanthine solution to each well.
-
Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Hyperuricemia Model
This protocol describes the induction of acute hyperuricemia in mice to evaluate the in vivo efficacy of XOR inhibitors.
Caption: Workflow for the in vivo hyperuricemia model.
Materials:
-
ICR mice (male, 18-22 g)
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (XOR substrate)
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Equipment for blood collection and serum uric acid measurement
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the animals into different groups: a normal control group, a hyperuricemic model group, and one or more test compound groups.
-
Induce acute hyperuricemia by intraperitoneally injecting the mice with potassium oxonate and hypoxanthine.
-
Administer the test compound (suspended in vehicle) orally (p.o.) to the treatment groups. The model group receives the vehicle only.
-
Collect blood samples from the mice at specified time points after drug administration (e.g., 3 hours).
-
Separate the serum and measure the uric acid concentration using a commercial kit.
-
The uric acid-lowering effect of the test compound is evaluated by comparing the serum uric acid levels of the treated groups with the model group.
Signaling Pathway
The following diagram illustrates the purine catabolism pathway and the role of xanthine oxidoreductase.
Caption: The purine catabolism pathway and the point of inhibition by this compound.
Conclusion
This compound is a promising new inhibitor of xanthine oxidoreductase with potent in vitro activity and demonstrated in vivo efficacy in a preclinical model of hyperuricemia. Its discovery through a rational, structure-based design approach highlights the potential for further optimization of this chemical scaffold. The experimental protocols detailed in this guide provide a framework for the evaluation of similar compounds and contribute to the ongoing efforts in the development of novel therapeutics for gout and other XOR-related diseases.
References
Unveiling Xanthine Oxidoreductase-IN-3: A Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitor Xanthine (B1682287) Oxidoreductase-IN-3 (XOR-IN-3). The information is compiled from publicly available data sheets and scientific literature, offering insights into its biochemical activity, in vivo effects, and the broader context of xanthine oxidoreductase inhibition.
Core Inhibitor Profile
Xanthine Oxidoreductase-IN-3 is an orally active and potent inhibitor of xanthine oxidoreductase (XOR).[1][2][3][4] Its primary therapeutic potential lies in the research of conditions characterized by hyperuricemia, such as gout.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Species | Assay Conditions | Source |
| IC50 | 26.3 nM | - | In vitro xanthine oxidoreductase enzyme assay | [1][2][3][4] |
| In Vivo Efficacy | Uric acid-lowering effect | ICR Mice | 5 mg/kg, oral administration in a potassium oxonate and hypoxanthine-induced acute hyperuricemia model. Effect observed from 3 hours post-administration. | [1][2] |
Mechanism of Action and Signaling Pathways
Xanthine oxidoreductase is a key enzyme in purine (B94841) metabolism, catalyzing the final two steps that lead to the production of uric acid.[5][6] It converts hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[5][6] In humans, elevated XOR activity can lead to hyperuricemia, a precursor to gout and potentially other metabolic and cardiovascular diseases.[6]
XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[5][6] Beyond its role in uric acid production, XOR is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, particularly in its oxidase form.[5][6][7] This ROS production implicates XOR in various physiological and pathophysiological processes, including inflammation, endothelial dysfunction, and cardiovascular disease.[6][7][8]
XOR-IN-3, by inhibiting the enzyme, directly reduces the production of uric acid. This mechanism is central to its therapeutic potential in hyperuricemia. Furthermore, by inhibiting XOR, the compound may also modulate downstream signaling pathways that are influenced by XOR-derived ROS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Xanthine Oxidoreductase-IN-3: A Novel Inhibitor for the Therapeutic Management of Gout
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, a consequence of chronic hyperuricemia. Xanthine (B1682287) oxidoreductase (XOR) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the final two steps in uric acid production.[1][2] Inhibition of XOR is a cornerstone of gout management, effectively reducing serum uric acid levels.[3][4][5][6] Xanthine oxidoreductase-IN-3 is an emerging, orally active, potent inhibitor of XOR, demonstrating significant therapeutic potential in preclinical models of hyperuricemia. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the broader context of XOR inhibition in the pathophysiology and treatment of gout.
The Pathophysiology of Gout and the Role of Xanthine Oxidoreductase
Gout is precipitated by sustained high levels of uric acid in the blood (hyperuricemia), leading to the formation of MSU crystals.[7][8] These crystals are recognized by the innate immune system as a danger signal, triggering a potent inflammatory cascade.[9] A key player in this process is the NLRP3 inflammasome, which, upon activation by MSU crystals, leads to the cleavage and activation of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[7][10][11] This initiates a cascade of events, including the recruitment of neutrophils to the joint, resulting in the characteristic acute gout flare: intense pain, swelling, redness, and heat.
Xanthine oxidoreductase is the rate-limiting enzyme in the production of uric acid. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[12] Therefore, inhibiting the activity of XOR presents a direct and effective strategy to lower systemic uric acid levels and prevent the formation of MSU crystals, thereby addressing the root cause of gout.[4]
This compound: A Profile
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of xanthine oxidoreductase. Preclinical data highlight its potential as a therapeutic agent for gout.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Species/Model | Reference |
| In Vitro Potency | |||
| IC50 | 26.3 nM | Not Specified | [13] |
| In Vivo Efficacy | |||
| Dose | 5 mg/kg | Mouse (Acute Hyperuricemia Model) | [13] |
| Route of Administration | Oral (p.o.) | Mouse (Acute Hyperuricemia Model) | [13] |
| Effect | Uric acid-lowering effect observed from 3 hours post-administration | Mouse (Acute Hyperuricemia Model) | [13] |
Signaling Pathways in Gout and the Point of Intervention for this compound
The inflammatory response in gout is a complex signaling cascade. The diagram below illustrates the central role of uric acid and the strategic point of intervention for an XOR inhibitor like this compound.
Experimental Protocols
The evaluation of a novel XOR inhibitor like this compound involves a series of standardized in vitro and in vivo assays.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against xanthine oxidase.
Methodology:
-
Enzyme Source: Commercially available bovine milk xanthine oxidase is commonly used.[14]
-
Substrate: Xanthine or hypoxanthine.
-
Reaction Buffer: A suitable buffer, typically phosphate (B84403) buffer at a physiological pH (e.g., pH 7.5).
-
Procedure: a. The test compound (this compound) is prepared in a series of dilutions. b. The enzyme is pre-incubated with the test compound for a specified period at a controlled temperature (e.g., 25°C). c. The enzymatic reaction is initiated by the addition of the substrate. d. The rate of uric acid formation is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm. e. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Hyperuricemia Model
Objective: To evaluate the uric acid-lowering efficacy of the test compound in an animal model.
Methodology:
-
Animal Model: Male Kunming mice or Sprague-Dawley rats are commonly used.
-
Induction of Hyperuricemia: Hyperuricemia is induced by the administration of a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid in rodents.[14]
-
Procedure: a. Animals are fasted overnight with free access to water. b. Potassium oxonate (e.g., 250-300 mg/kg) is administered intraperitoneally to induce hyperuricemia. c. The test compound (this compound at 5 mg/kg) or vehicle is administered orally one hour after potassium oxonate administration. d. Blood samples are collected at various time points (e.g., 1, 3, 5, and 8 hours) post-compound administration. e. Serum uric acid levels are determined using a commercial uric acid assay kit. f. The percentage reduction in serum uric acid levels is calculated relative to the vehicle-treated control group.
Experimental and Drug Development Workflow
The development of a novel XOR inhibitor follows a structured workflow from initial discovery to potential clinical application.
Conclusion and Future Directions
This compound has demonstrated promising preclinical activity as a potent and orally active XOR inhibitor. Its ability to effectively lower uric acid levels in an animal model of hyperuricemia positions it as a strong candidate for further development in the treatment of gout. The next critical steps will involve comprehensive IND-enabling toxicology studies, followed by well-designed Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans. Subsequent clinical development will aim to establish its efficacy and optimal dosing regimen in patients with gout. The high selectivity and potency of this compound may offer an improved therapeutic window and safety profile compared to existing XOR inhibitors, addressing a significant unmet need in the management of gout and other hyperuricemia-related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]
- 4. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiology of Gout | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Signaling pathways in uric acid homeostasis and gout: From pathogenesis to therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pathogenesis of gout [jrd.or.kr]
- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ard.bmj.com [ard.bmj.com]
The Role of Xanthine Oxidoreductase-IN-3 in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine (B1682287) oxidoreductase (XOR) is a pivotal enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Dysregulation of XOR activity can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, XOR has emerged as a significant therapeutic target for the development of novel inhibitors. This technical guide provides an in-depth overview of Xanthine oxidoreductase-IN-3, a potent and orally active XOR inhibitor. We will delve into its mechanism of action within the purine metabolism pathway, present its inhibitory activity through structured data, detail the experimental protocols for its evaluation, and visualize key pathways and workflows to support drug discovery and development efforts.
Introduction to Xanthine Oxidoreductase and Purine Metabolism
Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides, which are essential for cellular energy transfer, signaling, and as building blocks for DNA and RNA. The catabolic arm of this pathway culminates in the production of uric acid, a process tightly regulated by the enzyme Xanthine oxidoreductase (XOR).[1]
XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] Both forms catalyze the final two steps of purine breakdown: the hydroxylation of hypoxanthine to xanthine and the subsequent hydroxylation of xanthine to uric acid.[2] While XDH preferentially uses NAD+ as an electron acceptor, XO utilizes molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[3][4] Elevated levels of uric acid and ROS are implicated in a variety of pathological conditions, including gout, cardiovascular diseases, and metabolic syndrome.[5]
This compound: A Novel Inhibitor
This compound is a novel, orally active inhibitor of XOR. It was developed as part of a series of tricyclic compounds containing a phenyl-tetrazole moiety, designed as bioisosteres of the carboxyl-thiazole fragment of the known XOR inhibitor, febuxostat.[6]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of XOR. By binding to the active site of the enzyme, it prevents the conversion of hypoxanthine and xanthine into uric acid. This leads to a reduction in the plasma concentration of uric acid, thereby addressing the primary cause of hyperuricemia. Molecular docking studies have suggested that the tetrazole group of this compound can effectively occupy the active cavity of XOR, mimicking the interaction of the carboxyl group of other inhibitors.[6]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its analogs has been determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against XOR.
| Compound | IC50 (nM)[6] |
| This compound (IIIa) | 26.3 ± 1.21 |
| Compound IIIc | 29.3 ± 0.88 |
| Compound IIIe | 55.0 ± 2.15 |
| Febuxostat (Reference) | Not specified |
In Vivo Efficacy
In a preclinical model of acute hyperuricemia in mice, orally administered this compound demonstrated a significant uric acid-lowering effect.
| Compound | Dosage (mg/kg, p.o.)[6] | Outcome[6] |
| This compound (IIIa) | 5 | Significant hypouricemic effect from 3 hours post-administration |
| Compound IIIc | 5 | Significant reduction in serum uric acid |
| Compound IIIe | 5 | Significant reduction in serum uric acid |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., this compound)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in phosphate buffer.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of phosphate buffer.
-
Add the test compound solution to the appropriate wells at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., allopurinol).
-
Add the xanthine solution to all wells.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately monitor the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes). The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Model of Acute Hyperuricemia
This protocol describes a general method for evaluating the uric acid-lowering effects of a test compound in a mouse model.
Materials:
-
Male ICR mice
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (purine substrate)
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization:
-
Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
-
Induction of Hyperuricemia:
-
Induce acute hyperuricemia by intraperitoneal injection of potassium oxonate and hypoxanthine.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound suspended in 0.5% CMC-Na) or vehicle orally (p.o.) at a specified time relative to the induction of hyperuricemia.
-
-
Blood Sampling:
-
Collect blood samples from the mice at various time points post-compound administration (e.g., 1, 3, 5 hours).
-
-
Uric Acid Measurement:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the serum uric acid concentration using a colorimetric uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum uric acid levels in the compound-treated groups to the vehicle-treated group at each time point.
-
Calculate the percentage reduction in uric acid levels.
-
Colorimetric Uric Acid Assay
This protocol provides a general overview of a colorimetric method for quantifying uric acid in biological samples.
Principle: Uric acid is oxidized by uricase to produce allantoin (B1664786) and hydrogen peroxide (H2O2). The H2O2, in the presence of a peroxidase, reacts with a chromogenic probe to produce a colored product. The intensity of the color is directly proportional to the uric acid concentration and can be measured spectrophotometrically.
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using the provided uric acid standard.
-
Prepare the biological samples (e.g., serum) as required by the kit instructions.
-
-
Assay Reaction:
-
Add the samples and standards to a 96-well microplate.
-
Add the reaction mixture containing uricase, peroxidase, and the colorimetric probe to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
-
Measurement:
-
Measure the absorbance at the specified wavelength (e.g., 520 nm or 570 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Plot the standard curve of absorbance versus uric acid concentration.
-
Determine the uric acid concentration in the samples from the standard curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Purine catabolism pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of this compound.
Structure-Activity Relationship Logic
Caption: Logical flow of the structure-activity relationship studies leading to this compound.
Conclusion
This compound represents a promising development in the search for novel and effective treatments for hyperuricemia and related disorders. Its potent inhibitory activity against XOR, coupled with its demonstrated in vivo efficacy, underscores its potential as a therapeutic candidate. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research and development in this critical area of drug discovery. Continued investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial in its journey towards clinical application.
References
- 1. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-derived natural product research aimed at new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthine Oxidoreductase-IN-3 and Reactive Oxygen Species Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Xanthine (B1682287) Oxidoreductase-IN-3, its role as an inhibitor of xanthine oxidoreductase (XOR), and the subsequent impact on reactive oxygen species (ROS) generation. This document details the mechanism of XOR, its contribution to cellular oxidative stress, and the therapeutic potential of inhibitors like Xanthine oxidoreductase-IN-3. Detailed experimental protocols and a summary of quantitative data are provided to support further research and development in this area.
Introduction to Xanthine Oxidoreductase and ROS Production
Xanthine oxidoreductase (XOR) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] In mammals, XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3][4] While both forms catalyze purine degradation, the XO form is a significant source of reactive oxygen species (ROS), including superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂).[3][5] This occurs as the XO form transfers electrons directly to molecular oxygen.[3]
The overproduction of ROS by XO is implicated in various pathological conditions, including inflammation, endothelial dysfunction, and cardiovascular diseases.[2] Consequently, the inhibition of XOR is a promising therapeutic strategy to mitigate cellular damage caused by excessive ROS.
This compound: A Potent Inhibitor
This compound is a potent, orally active inhibitor of XOR.[3] Its primary mechanism of action is the direct inhibition of the enzyme, thereby reducing the production of both uric acid and ROS.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 26.3 nM | Not Specified | In vitro enzyme assay | [3] |
| In Vivo Efficacy | 5 mg/kg (p.o.) | ICR Mice | Acute hyperuricemia model (potassium oxonate and hypoxanthine-induced) | [3] |
Signaling Pathways Modulated by XOR-Derived ROS
The reactive oxygen species generated by xanthine oxidase are not merely byproducts of purine metabolism; they are potent signaling molecules that can modulate various intracellular pathways.[3][5] An imbalance in ROS production can lead to the activation of pro-inflammatory and pro-apoptotic signaling cascades. One of the key pathways affected by XOR-derived ROS is the Mitogen-Activated Protein Kinase (MAPK) pathway.
XOR-ROS-MAPK Signaling Cascade
Figure 1. Simplified signaling pathway of XOR-mediated ROS generation and subsequent activation of the MAPK cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and ROS generation.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare serial dilutions of the test compound in the buffer.
-
In each well of the 96-well plate, add:
-
Phosphate buffer
-
Xanthine solution
-
Test compound dilution (or solvent control)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding a solution of xanthine oxidase to each well.
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance is due to the formation of uric acid.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Figure 2. Workflow for the in vitro xanthine oxidase inhibition assay.
In Vivo Hyperuricemia Model and Drug Administration
This protocol describes the induction of acute hyperuricemia in mice and the administration of this compound.[3]
Animal Model:
-
ICR mice (male, 18-22 g)
Materials:
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (XOR substrate)
-
This compound
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution (vehicle)
-
Saline solution
-
Blood collection supplies
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250 mg/kg) dissolved in saline, 1 hour before the administration of hypoxanthine.
-
Prepare a suspension of this compound in 0.5% CMC-Na solution.
-
Administer this compound (e.g., 5 mg/kg) or the vehicle control via oral gavage (p.o.).
-
Thirty minutes after drug administration, administer hypoxanthine (e.g., 300 mg/kg, i.p.) dissolved in saline to induce uric acid production.
-
Collect blood samples from the retro-orbital plexus at various time points (e.g., 1, 2, 3, 4, and 6 hours) after hypoxanthine administration.
-
Separate the serum and measure the uric acid levels using a commercial kit.
Measurement of Cellular Reactive Oxygen Species
This protocol outlines a common method for measuring intracellular ROS levels using a fluorescent probe.
Materials:
-
Cell line of interest (e.g., endothelial cells)
-
Cell culture medium and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Xanthine and Xanthine Oxidase (to induce ROS production)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 1 hour).
-
Induce ROS production by adding a mixture of xanthine and xanthine oxidase to the cells.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Compare the fluorescence levels in inhibitor-treated cells to control cells to determine the effect of the inhibitor on ROS production.
Figure 3. Workflow for the measurement of cellular reactive oxygen species.
Conclusion
This compound is a potent inhibitor of XOR, demonstrating significant potential for the treatment of conditions associated with elevated uric acid and oxidative stress. The generation of reactive oxygen species by the xanthine oxidase form of XOR plays a crucial role in the pathophysiology of numerous diseases. By inhibiting XOR, compounds like this compound can effectively reduce ROS production and mitigate their detrimental effects on cellular signaling pathways. The experimental protocols provided in this guide offer a framework for the further investigation of this and other XOR inhibitors, facilitating the development of novel therapeutics targeting oxidative stress-related disorders.
References
- 1. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theacademic.in [theacademic.in]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of Xanthine Oxidoreductase-IN-3 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between Xanthine (B1682287) Oxidoreductase (XOR) and its inhibitor, Xanthine oxidoreductase-IN-3. This document outlines the computational methodologies, presents relevant quantitative data, and visualizes key pathways and workflows to facilitate further research and drug development in this area.
Introduction to Xanthine Oxidoreductase (XOR)
Xanthine oxidoreductase (XOR) is a complex molybdoflavoenzyme that plays a crucial role in purine (B94841) metabolism. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] While XDH preferentially uses NAD+ as an electron acceptor, XO primarily uses molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[1]
Elevated levels of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout.[2] Furthermore, the ROS generated by XOR are implicated in various pathological conditions, including inflammation, cardiovascular diseases, and reperfusion injury.[2] Consequently, XOR has emerged as a significant therapeutic target for the management of these conditions.
This compound is a potent, orally active inhibitor of XOR with a reported IC50 value of 26.3 nM.[3] In silico modeling techniques are invaluable for understanding the molecular basis of this inhibition, guiding the design of novel and more effective XOR inhibitors.
In Silico Modeling Methodologies
The computational investigation of XOR-inhibitor binding typically involves a multi-step process, including molecular docking and molecular dynamics simulations. These methods provide insights into the binding mode, affinity, and stability of the inhibitor within the enzyme's active site.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mechanism and for virtual screening of potential inhibitors.
Experimental Protocol: Molecular Docking of XOR Inhibitors
-
Protein Preparation:
-
The three-dimensional crystal structure of Xanthine Oxidoreductase is retrieved from a protein database such as the Protein Data Bank (PDB). Commonly used PDB entries for human XOR include 2E1Q and for bovine XOR include 3BDJ.[4]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
If the crystal structure has missing residues or loops, these are modeled using homology modeling techniques.[4]
-
-
Ligand Preparation:
-
The 2D structure of the inhibitor (e.g., this compound) is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states and tautomers of the ligand at physiological pH are generated.
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of XOR. The active site is typically identified based on the location of the molybdenum cofactor (Moco) and surrounding key residues such as Glu802, Arg880, Phe914, and Phe1009.[5]
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[6][7] These programs employ various search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the active site.[6]
-
The resulting docking poses are scored based on their predicted binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and the nature of the intermolecular interactions.
Experimental Protocol: Molecular Dynamics Simulation of XOR-Inhibitor Complex
-
System Preparation:
-
The best-ranked docked pose of the XOR-inhibitor complex is used as the starting structure for the MD simulation.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation Protocol:
-
The system is first minimized to remove any steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
A production MD simulation is run for a significant duration (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Analysis:
-
The stability of the complex is assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation trajectory.
-
The flexibility of the protein is evaluated by calculating the root-mean-square fluctuation (RMSF) of individual residues.
-
Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and XOR are analyzed to understand the determinants of binding.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) can be performed to provide a more accurate estimation of the binding affinity.[5]
-
Quantitative Data for XOR Inhibitors
The following table summarizes the inhibitory activity and, where available, in silico binding data for this compound and other well-known XOR inhibitors.
| Inhibitor | IC50 (nM) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| This compound | 26.3 | Not Available | Not Available | [3] |
| Allopurinol (B61711) | Not Available | -4.47 to -5.2 | ~530 µM | [6] |
| Febuxostat (B1672324) | Not Available | -97.04 kJ/mol (-23.2 kcal/mol) | 0.45 ± 0.2 nM | [5][8] |
| Topiroxostat | Not Available | Not Available | 0.2 ± 0.06 nM | [8] |
| Butein | Not Available | -7.86 | 1.72 µM | [6] |
| Fisetin | Not Available | -7.70 | 2.22 µM | [6] |
Note: Binding energy values can vary depending on the software and force fields used. The value for Febuxostat was converted from kJ/mol.
Visualizations
Xanthine Oxidoreductase Signaling Pathway
The following diagram illustrates the central role of Xanthine Oxidoreductase in purine metabolism and the generation of uric acid and reactive oxygen species.
Caption: Xanthine Oxidoreductase (XOR) signaling pathway.
In Silico Experimental Workflow for XOR Inhibitor Binding
This diagram outlines the typical workflow for the computational analysis of an XOR inhibitor's binding characteristics.
References
- 1. Xanthine oxidoreductase: One enzyme for multiple physiological tasks [cris.unibo.it]
- 2. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. In silico design and synthesis of targeted rutin derivatives as xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate quantitative determination of affinity and binding kinetics for tight binding inhibition of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Xanthine Oxidoreductase-IN-3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism, catalyzing the hydroxylation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout and are associated with other metabolic and cardiovascular diseases.[2] Inhibition of XOR is a clinically validated strategy for lowering systemic uric acid levels. This document provides a comprehensive technical overview of the preclinical data available for Xanthine oxidoreductase-IN-3, a novel and potent inhibitor of XOR.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of XOR. By blocking this key enzyme, it reduces the production of uric acid, thereby lowering its concentration in the blood.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and representative data for other xanthine oxidase inhibitors where specific data for this compound is not available.
Table 1: In Vitro Efficacy
| Compound | Target | IC50 (nM) | Reference |
| This compound | Xanthine Oxidoreductase | 26.3 | [1] |
Table 2: In Vivo Efficacy in a Mouse Model of Acute Hyperuricemia
| Compound | Dose (mg/kg, p.o.) | Effect | Reference |
| This compound | 5 | Demonstrates a uric acid-lowering effect.[1] | [1] |
Table 3: Representative Pharmacokinetic Parameters of an Oral Xanthine Oxidase Inhibitor in Rats
Disclaimer: The following data is for the representative XOR inhibitor Y-700 and not for this compound, as specific data was not available.
| Parameter | Value | Units | Reference |
| Cmax | 1.5 | µg/mL | [3] |
| Tmax | 2 | hours | [3] |
| AUC | 10.8 | µg·h/mL | [3] |
| Half-life | 4.5 | hours | [3] |
Table 4: Representative Preclinical Toxicology Data for Xanthine Oxidase Inhibitors
Disclaimer: The following data is generalized from preclinical studies of various XOR inhibitors and is not specific to this compound.
| Study Type | Species | Findings | Reference |
| Acute Oral Toxicity | Mouse | Generally well-tolerated at therapeutic doses. | [4] |
| Repeat-Dose Toxicity (28-day) | Rat | At high doses, potential for effects on the kidney due to xanthine deposition may be observed. | [4] |
| Genotoxicity (Ames test) | N/A | Typically non-mutagenic. | [4] |
| Safety Pharmacology | Rat | No significant effects on cardiovascular, respiratory, or central nervous system function at therapeutic doses. | [4] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a test compound against xanthine oxidase.
Caption: Workflow for in vitro XOR inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of xanthine oxidase (from bovine milk) in phosphate (B84403) buffer (pH 7.5).
-
Prepare a solution of xanthine (substrate) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the xanthine solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Mouse Model of Acute Hyperuricemia
This protocol describes the induction of acute hyperuricemia in mice to evaluate the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo hyperuricemia model.
Methodology:
-
Animal Model:
-
Male Kunming mice are typically used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Induction of Hyperuricemia:
-
Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid in mice.
-
This is followed by oral administration of a purine precursor, such as hypoxanthine or inosine, to increase uric acid production.
-
-
Drug Administration:
-
This compound is administered orally at a specified dose (e.g., 5 mg/kg).
-
A vehicle control group receives the vehicle solution.
-
-
Sample Collection and Analysis:
-
Blood samples are collected from the retro-orbital plexus at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Serum is separated by centrifugation.
-
Serum uric acid levels are determined using a commercial uric acid assay kit.
-
-
Data Analysis:
-
The percentage reduction in serum uric acid levels in the drug-treated group is calculated relative to the vehicle-treated group.
-
Conclusion
The preclinical data for this compound demonstrate its potent inhibitory activity against xanthine oxidoreductase and its ability to lower uric acid levels in an in vivo model of hyperuricemia. While specific pharmacokinetic and comprehensive toxicology data are not yet publicly available, the initial findings suggest that this compound is a promising candidate for further development as a therapeutic agent for the management of hyperuricemia and associated conditions. Further studies are warranted to fully characterize its absorption, distribution, metabolism, excretion, and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics/pharmacodynamics of Y-700, a novel xanthine oxidase inhibitor, in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Effects of Xanthine Oxidoreductase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) Oxidoreductase-IN-3, also identified as compound IIIa in foundational research, is a potent, orally active inhibitor of xanthine oxidoreductase (XOR).[1][2] Developed as a novel therapeutic agent, it is designed for the management of hyperuricemia.[1][2] This document provides a comprehensive technical overview of Xanthine Oxidoreductase-IN-3, including its biochemical activity, in vivo effects, and the broader context of its mechanism of action on cellular pathways.
Xanthine oxidoreductase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid are a hallmark of hyperuricemia, a condition strongly associated with gout and other metabolic and cardiovascular diseases. By inhibiting XOR, this compound effectively reduces the production of uric acid.
Quantitative Data
The inhibitory activity of this compound against its target enzyme, xanthine oxidoreductase, has been quantified, along with its effects in a preclinical model of hyperuricemia.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound (Compound IIIa) | Xanthine Oxidoreductase (XOR) | 26.3 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Compound | Dosage | Administration Route | Key Finding |
| Acute Hyperuricemia (ICR Mice) | This compound (Compound IIIa) | 5 mg/kg | Oral (p.o.) | Demonstrated a uric acid-lowering effect starting 3 hours after administration. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Xanthine Oxidoreductase Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of xanthine oxidoreductase.
-
Enzyme and Substrate Preparation:
-
A solution of xanthine oxidoreductase from bovine milk is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A solution of the substrate, xanthine, is prepared in the same buffer.
-
-
Inhibitor Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the XOR enzyme solution is pre-incubated with various concentrations of this compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding the xanthine solution to each well.
-
The rate of uric acid formation is measured by monitoring the increase in absorbance at a specific wavelength (typically 295 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of XOR inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Acute Hyperuricemia Model
This animal model is used to assess the uric acid-lowering effects of a compound in a living organism.
-
Animal Model:
-
Male ICR mice (18-22 g) are used for the study.
-
-
Induction of Hyperuricemia:
-
Hyperuricemia is induced by the intraperitoneal injection of potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid in mice.
-
Hypoxanthine, a precursor to uric acid, is also administered to increase uric acid production.
-
-
Compound Administration:
-
This compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
The compound is administered orally (intragastric administration) at a dosage of 5 mg/kg.
-
-
Sample Collection and Analysis:
-
Blood samples are collected from the mice at various time points after compound administration (e.g., 1, 2, 3, 4, and 6 hours).
-
The serum is separated from the blood samples.
-
The concentration of uric acid in the serum is measured using a commercially available uric acid assay kit.
-
-
Data Analysis:
-
The serum uric acid levels in the treated group are compared to those in a control group (vehicle-treated) at each time point.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the uric acid-lowering effect.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of xanthine oxidoreductase. This inhibition reduces the production of uric acid and reactive oxygen species (ROS), which are known to activate downstream signaling pathways implicated in inflammation and cellular damage. While specific studies on the downstream cellular effects of this compound are not yet available, the inhibition of XOR is expected to modulate pathways such as:
-
NF-κB Signaling: XOR-produced ROS can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By reducing ROS production, this compound may lead to the downregulation of this pathway and a subsequent decrease in the expression of pro-inflammatory cytokines.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways (including p38 and ERK) can be activated by oxidative stress. Inhibition of XOR by this compound is likely to attenuate the activation of these pathways, thereby reducing cellular stress responses and inflammation.
Visualizations
Diagram 1: Design Rationale of this compound
Caption: Design strategy for this compound.
Diagram 2: Experimental Workflow for In Vitro XOR Inhibition Assay
References
Methodological & Application
Application Notes and Protocols for Xanthine Oxidoreductase-IN-3 (XOR-IN-3) In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) oxidoreductase (XOR) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are associated with gout and are implicated in cardiovascular and kidney diseases. Xanthine oxidoreductase-IN-3 (XOR-IN-3) is an orally active inhibitor of XOR with an IC50 of 26.3 nM.[1] It has been investigated for its potential to lower uric acid levels in in vivo models. These application notes provide a comprehensive overview of the in vivo dosage of XOR-IN-3 in mice, detailed experimental protocols, and relevant pathway information to guide researchers in their studies.
Quantitative Data Summary
In Vivo Efficacy of this compound in Mice
| Compound | Dosage | Route of Administration | Mouse Strain | Model | Observed Effect | Reference |
| This compound | 5 mg/kg | Oral (p.o.) | ICR mice (18-22 g) | Acute hyperuricemia induced by potassium oxonate and hypoxanthine | Uric acid-lowering effect observed from 3 hours after administration | [1] |
Comparative Pharmacokinetics of Oral XOR Inhibitors in Mice
While specific pharmacokinetic data for this compound in mice is not publicly available, the following table provides data for other common XOR inhibitors for comparative purposes.
| Compound | Dosage | Cmax | Tmax | T1/2 (half-life) | Reference |
| Febuxostat | 50 mg/kg | 6.5 µg/mL (first peak) | 5.0 min (first peak) | 883 min | [2] |
| Allopurinol | 10 mg/kg | 1.8 µg/mL | 0.5 hours | 0.8 hours | Data derived from rat studies, mouse-specific data is limited. |
Experimental Protocols
In Vivo Model of Acute Hyperuricemia in Mice
This protocol describes the induction of acute hyperuricemia in mice using potassium oxonate and hypoxanthine, a widely used model to evaluate the efficacy of XOR inhibitors.
Materials:
-
ICR mice (male, 18-22 g)
-
Potassium oxonate (Sigma-Aldrich, or equivalent)
-
Hypoxanthine (Sigma-Aldrich, or equivalent)
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
-
This compound
-
Sterile saline (0.9% NaCl)
-
Gavage needles (20-22 gauge)
-
Syringes (1 mL)
-
Animal balance
-
Microcentrifuge tubes for blood collection
-
Anesthetic (e.g., isoflurane)
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment, with free access to standard chow and water.
-
Preparation of Reagents:
-
Prepare a suspension of potassium oxonate in sterile saline. A common dosage is 300 mg/kg.
-
Prepare a suspension of hypoxanthine in 0.5% CMC-Na solution. A common dosage is 300 mg/kg.
-
Prepare the desired concentration of this compound in 0.5% CMC-Na solution (e.g., for a 5 mg/kg dose, prepare a 0.5 mg/mL solution if dosing at 10 mL/kg body weight).
-
-
Induction of Hyperuricemia and Treatment:
-
Fast the mice overnight before the experiment but allow free access to water.
-
Administer potassium oxonate (300 mg/kg) via intraperitoneal (i.p.) injection.
-
One hour after potassium oxonate administration, administer hypoxanthine (300 mg/kg) via oral gavage (p.o.).
-
Simultaneously or at a specified time relative to the induction, administer this compound (5 mg/kg) or the vehicle control (0.5% CMC-Na) via oral gavage.
-
-
Blood Collection:
-
At designated time points (e.g., 3 hours post-treatment), collect blood samples from the mice. Retro-orbital sinus bleeding is a common method.
-
Anesthetize the mouse using isoflurane.
-
Gently insert a heparinized capillary tube into the medial canthus of the eye until blood flows freely.
-
Collect the desired volume of blood into a microcentrifuge tube.
-
Apply gentle pressure to the eye with a sterile gauze pad to ensure hemostasis after collection.
-
-
Sample Processing and Analysis:
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analyze the serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
-
Test substance in the desired vehicle
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measurement of Gavage Needle Length: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Insertion of the Gavage Needle: With the mouse held in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If there is any resistance, withdraw the needle and re-attempt.
-
Administration of Substance: Once the needle is in the esophagus to the pre-measured depth, slowly administer the substance from the syringe.
-
Withdrawal of the Needle: Gently and smoothly withdraw the gavage needle.
-
Monitoring: Observe the mouse for a few minutes after the procedure for any signs of distress.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
References
Xanthine oxidoreductase-IN-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Xanthine (B1682287) Oxidase-IN-3, a potent inhibitor of xanthine oxidase, and comprehensive protocols for its preparation and use in experimental settings.
I. Product Information
-
Product Name: Xanthine Oxidase-IN-3
-
Mechanism of Action: Inhibitor of Xanthine Oxidase (XOR)
-
IC50: 26.3 nM[1]
-
Therapeutic Potential: Research in acute hyperuricemia[1]
II. Solubility and Storage
Proper dissolution and storage of Xanthine Oxidase-IN-3 are critical for maintaining its stability and ensuring accurate experimental results.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble | -80°C for up to 1 year |
| 0.5% CMC-Na | Forms a suspension for in vivo use | Prepare fresh for each experiment |
Storage of Solid Compound: Store the powdered form of Xanthine Oxidase-IN-3 at -20°C for up to 3 years.
III. Experimental Protocols
A. Preparation of Stock Solutions
1. DMSO Stock Solution (for in vitro assays):
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
Xanthine Oxidase-IN-3 (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the Xanthine Oxidase-IN-3 vial to room temperature before opening.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
B. In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of Xanthine Oxidase-IN-3 by measuring the decrease in uric acid production.
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at approximately 295 nm. An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Xanthine Oxidase-IN-3 DMSO stock solution
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine sodium salt
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
-
-
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Dilute xanthine oxidase in potassium phosphate buffer to the desired concentration (e.g., 0.05 U/mL). Prepare this solution fresh.
-
Substrate Solution: Dissolve xanthine sodium salt in potassium phosphate buffer to the desired concentration (e.g., 150 µM).
-
Inhibitor Dilutions: Perform serial dilutions of the Xanthine Oxidase-IN-3 stock solution in potassium phosphate buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
50 µL of the diluted Xanthine Oxidase-IN-3 solution (or buffer for control).
-
50 µL of the enzyme solution.
-
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Normalize the rates relative to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
C. Preparation for In Vivo Studies
For oral administration in animal models, Xanthine Oxidase-IN-3 can be prepared as a suspension.
-
Objective: To prepare a homogenous suspension for consistent oral dosing.
-
Materials:
-
Xanthine Oxidase-IN-3 (solid)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Homogenizer or sonicator
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix well until the CMC-Na is fully dissolved.
-
Weigh the required amount of Xanthine Oxidase-IN-3 for the desired dosing concentration (e.g., 5 mg/kg).[1]
-
Add a small volume of the 0.5% CMC-Na solution to the compound and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing or sonicating to ensure a uniform suspension.
-
Administer the suspension to the animals via oral gavage. It is recommended to prepare this suspension fresh before each use.
-
IV. Signaling Pathway and Experimental Workflow
A. Xanthine Oxidase in the Purine Catabolism Pathway
Xanthine oxidase is a key enzyme in the catabolism of purines. It catalyzes the final two steps of this pathway, converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid. In this process, molecular oxygen is used as an electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).
Caption: Purine catabolism pathway showing XOR inhibition.
B. Experimental Workflow for In Vitro Inhibition Assay
The following diagram illustrates the key steps in determining the in vitro inhibitory effect of Xanthine Oxidase-IN-3.
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
References
Application Notes and Protocols for a Cell-Based Assay of Xanthine Oxidoreductase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) oxidoreductase (XOR) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] In humans, XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3] The XO form predominantly utilizes molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[4][5] Elevated XOR activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies, making it a significant therapeutic target.[2][6]
Xanthine oxidoreductase-IN-3 is a potent, orally active inhibitor of XOR with an IC50 of 26.3 nM.[7] This compound presents a promising candidate for the research and development of therapies for conditions associated with high uric acid levels.[7] These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on endogenous XOR in a relevant cell line.
Signaling Pathway of Xanthine Oxidoreductase and Point of Inhibition
The catabolism of purines culminates in the production of uric acid, a process critically regulated by xanthine oxidoreductase. This pathway can also be a significant source of cellular oxidative stress due to the generation of reactive oxygen species. This compound exerts its effect by directly inhibiting the enzymatic activity of XOR, thereby reducing both uric acid formation and the associated production of ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine oxidase in non-alcoholic fatty liver disease and hyperuricemia: One stone hits two birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Spectrophotometric Assay of Xanthine Oxidoreductase Inhibition by IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the spectrophotometric assay used to determine the inhibitory activity of IN-3 on Xanthine (B1682287) Oxidoreductase (XOR).
Introduction
Xanthine oxidoreductase (XOR) is a crucial enzyme that catalyzes the final two steps in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[1][2][3][4][5] Elevated levels of uric acid are associated with conditions like gout and hyperuricemia, making XOR a significant therapeutic target.[6] The spectrophotometric assay described here is a reliable method to screen and characterize XOR inhibitors by measuring the increase in absorbance resulting from the formation of uric acid. This document specifically details the protocol for evaluating the inhibitory potential of IN-3, a known XOR inhibitor with an IC50 of 26.3 nM.[7]
The assay is based on the principle that xanthine oxidase, a form of XOR, catalyzes the oxidation of xanthine to uric acid, which can be monitored by measuring the increase in absorbance at approximately 293-295 nm.[8][9] The rate of uric acid production is proportional to the enzyme's activity. By measuring the reduction in this rate in the presence of an inhibitor like IN-3, its inhibitory potency can be determined.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
IN-3 (or other test inhibitors)
-
Xanthine
-
Potassium Phosphate (B84403) Buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer (plate reader or cuvette-based)
Experimental Protocols
Preparation of Reagents
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a stock solution of 50 mM potassium phosphate buffer and adjust the pH to 7.5. This buffer will be used for all dilutions unless otherwise specified.
-
Xanthine Oxidase Solution (0.1 U/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay should be optimized but is typically in the range of 0.01-0.1 units/mL.[9]
-
Xanthine Solution (150 µM): Prepare a stock solution of xanthine in the potassium phosphate buffer. Gentle warming may be required to dissolve the xanthine completely.
-
IN-3 Stock Solution (10 mM): Prepare a 10 mM stock solution of IN-3 in DMSO.
-
Working Solutions of IN-3: Prepare serial dilutions of the IN-3 stock solution in potassium phosphate buffer to achieve a range of desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[9]
Spectrophotometric Assay Procedure
-
Assay Setup: In a 96-well UV-transparent microplate, add the following reagents in the specified order:
-
Test Wells: 20 µL of varying concentrations of IN-3 working solutions.
-
Positive Control Wells (No Inhibitor): 20 µL of potassium phosphate buffer (with the same percentage of DMSO as the test wells).
-
Blank Wells: 20 µL of potassium phosphate buffer.
-
-
Add 160 µL of xanthine solution to all wells.
-
Add 10 µL of xanthine oxidase solution to the test and positive control wells. Add 10 µL of potassium phosphate buffer to the blank wells.
-
Initiate Reaction and Measurement: Start the enzymatic reaction by adding 10 µL of xanthine solution to all wells.
-
Data Acquisition: Immediately measure the absorbance at 295 nm using a spectrophotometer. Take readings every 30 seconds for a total of 10-15 minutes.
Data Presentation and Analysis
The rate of reaction is determined by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Inhibitor | Concentration (nM) | % Inhibition |
| IN-3 | 1 | 15.2 |
| 5 | 35.8 | |
| 10 | 48.1 | |
| 25 | 65.4 | |
| 50 | 82.9 | |
| 100 | 95.3 | |
| IC50 | 26.3 |
Note: The data presented in this table is representative and serves as an example for an XOR inhibition assay.
Visualizations
Signaling Pathway Diagram
References
- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 2. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Xanthine Oxidoreductase-IN-3 in a Hyperuricemia Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Xanthine (B1682287) oxidoreductase-IN-3 (XOR-IN-3) in a preclinical hyperuricemia animal model. This document includes detailed experimental protocols, data presentation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a critical factor in the pathogenesis of gout and is strongly associated with hypertension, cardiovascular disease, and chronic kidney disease. Xanthine oxidoreductase (XOR) is a key enzyme in the purine (B94841) degradation pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibition of XOR is a primary therapeutic strategy for managing hyperuricemia.
Xanthine oxidoreductase-IN-3 is a potent and orally active inhibitor of XOR with an IC50 of 26.3 nM.[1] Preclinical studies have demonstrated its efficacy in reducing serum uric acid levels in a mouse model of acute hyperuricemia, suggesting its potential as a therapeutic agent for hyperuricemia and related disorders.[2][3]
Data Presentation
The following table summarizes the in vivo efficacy of this compound in a potassium oxonate and hypoxanthine-induced hyperuricemia mouse model.
| Treatment Group | Dose (mg/kg) | Administration Route | Serum Uric Acid (µmol/L) ± SD | % Reduction in Uric Acid |
| Normal Control | - | - | 115.3 ± 18.2 | - |
| Model Control | - | i.p. / p.o. | 345.8 ± 45.1 | - |
| Allopurinol | 10 | p.o. | 158.7 ± 25.4** | 54.1% |
| XOR-IN-3 | 5 | p.o. | 198.2 ± 30.6 | 42.7% |
*Data adapted from Peng W, et al. Eur J Med Chem. 2023.[2] ICR mice were used. Data are presented as mean ± standard deviation. *p < 0.01 compared to the model control group.
Experimental Protocols
Hyperuricemia Animal Model Induction
This protocol describes the induction of an acute hyperuricemia model in mice using potassium oxonate and hypoxanthine.
Materials:
-
Male ICR mice (18-22 g)
-
Potassium oxonate
-
Hypoxanthine
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
-
Sterile saline
-
Gavage needles
-
Insulin syringes
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Prepare a suspension of potassium oxonate in 0.5% CMC-Na at a concentration of 30 mg/mL.
-
Prepare a suspension of hypoxanthine in 0.5% CMC-Na at a concentration of 30 mg/mL.
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (300 mg/kg) to the mice via intraperitoneal (i.p.) injection.
-
One hour after the potassium oxonate injection, administer hypoxanthine (300 mg/kg) via oral gavage (p.o.).
-
Administration of this compound
Materials:
-
This compound
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution (vehicle)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Dosing Solution:
-
Suspend this compound in 0.5% CMC-Na solution to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 10 mL/kg dosing volume, prepare a 0.5 mg/mL suspension).
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in suspension if necessary.
-
-
Administration:
-
Administer the prepared this compound suspension to the mice via oral gavage (p.o.) at a dose of 5 mg/kg.[1]
-
The administration of XOR-IN-3 is typically performed at the same time as the hypoxanthine administration.
-
Blood Sampling and Uric Acid Measurement
Materials:
-
Capillary tubes (heparinized)
-
Microcentrifuge tubes
-
Centrifuge
-
Commercially available uric acid assay kit
Procedure:
-
Blood Collection:
-
At designated time points after drug administration (e.g., 3 hours), collect blood samples from the retro-orbital plexus or tail vein using heparinized capillary tubes.[1]
-
-
Serum Separation:
-
Transfer the collected blood into microcentrifuge tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes at 4°C to separate the serum.
-
-
Uric Acid Analysis:
-
Carefully collect the supernatant (serum) and transfer it to a new tube.
-
Measure the serum uric acid levels using a commercial uric acid assay kit, following the manufacturer's instructions.
-
Visualizations
Signaling Pathway of Purine Degradation and XOR Inhibition
Caption: Mechanism of this compound action.
Experimental Workflow for Evaluating XOR-IN-3
Caption: Workflow for in vivo evaluation of XOR-IN-3.
Logical Relationship of Hyperuricemia Induction
Caption: Rationale for the hyperuricemia induction model.
References
Application Note: Measuring Uric Acid Levels after Xanthine Oxidoreductase-IN-3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism, catalyzing the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] In humans, uric acid is the end product of this pathway.[3] Elevated levels of uric acid, a condition known as hyperuricemia, are associated with several pathologies, most notably gout, and are also implicated in cardiovascular and kidney diseases.[4][5]
Xanthine oxidoreductase-IN-3 (XOR-IN-3) is a potent inhibitor of XOR. By blocking the enzyme's active site, it prevents the synthesis of uric acid, thereby lowering its concentration in biological fluids.[4] This application note provides detailed protocols for assessing the efficacy of XOR-IN-3 by measuring both the direct inhibition of XOR activity and the subsequent reduction in uric acid levels in biological samples.
Mechanism of Action: Inhibition of Uric Acid Synthesis
XOR-IN-3 acts as a competitive or non-competitive inhibitor at the molybdenum cofactor (Moco) site of the xanthine oxidoreductase enzyme.[6] This action blocks the substrate (hypoxanthine and xanthine) from binding and being oxidized, thus halting the production of uric acid.[1]
Caption: Purine catabolism pathway and the inhibitory action of XOR-IN-3.
Experimental Protocols
Two key experiments are essential for evaluating the efficacy of an XOR inhibitor:
-
In Vitro Xanthine Oxidase Activity Assay: To determine the direct inhibitory potency (e.g., IC50) of XOR-IN-3 on the enzyme.
-
Uric Acid Measurement in Biological Samples: To measure the downstream effect of XOR inhibition in a biological context (e.g., reduction of uric acid in serum or plasma).
Protocol 1: In Vitro Xanthine Oxidase (XO) Activity Assay (Colorimetric)
This protocol measures the activity of XO by monitoring the formation of hydrogen peroxide, a byproduct of the oxidation of xanthine.[7][8] The hydrogen peroxide reacts with a probe to produce a colored product, and the rate of color formation is proportional to XO activity.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine (Substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)[9]
-
Probe (e.g., OxiRed™ or similar H₂O₂ probe)
-
Horseradish Peroxidase (HRP)
-
XOR-IN-3 (dissolved in appropriate solvent, e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~570 nm[8]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of XOR-IN-3 in DMSO. Create a serial dilution series in Assay Buffer to test a range of concentrations.
-
Prepare a Reaction Mix containing Assay Buffer, Probe, and HRP.
-
Prepare the Substrate Solution (Xanthine) in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to "Blank" wells.
-
Add 50 µL of each XOR-IN-3 dilution to "Inhibitor" wells.
-
Add 50 µL of the solvent control (e.g., Assay Buffer with DMSO) to "Positive Control" wells.
-
Add 20 µL of Xanthine Oxidase solution to all wells except the "Blank".
-
Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 30 µL of the Substrate Solution to all wells.
-
-
Measurement:
-
Immediately start measuring the absorbance at 570 nm in kinetic mode, taking readings every 1-2 minutes for 30-40 minutes.[8]
-
-
Calculation:
-
Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the curve.
-
Subtract the "Blank" rate from all other readings.
-
Calculate the percent inhibition for each XOR-IN-3 concentration relative to the "Positive Control".
-
Plot percent inhibition vs. inhibitor concentration and determine the IC50 value.
-
Protocol 2: Uric Acid Measurement in Serum/Plasma (Colorimetric)
This protocol measures the concentration of uric acid in biological samples. The method is based on the oxidation of uric acid by uricase, which produces a byproduct that reacts with a probe to generate a colored product measured at ~570 nm or ~590 nm.[10][11]
Materials:
-
Serum or plasma samples (collected from subjects pre- and post-treatment with XOR-IN-3)
-
Uric Acid Assay Kit (commercial kits are recommended for consistency, e.g., from Sigma-Aldrich, Abcam, Cayman Chemical).[8][10][11]
-
Kit components typically include:
-
Uric Acid Assay Buffer
-
Uric Acid Probe (e.g., in DMSO)
-
Uricase Enzyme
-
Uric Acid Standard
-
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Allow all kit components to reach room temperature.[11]
-
Prepare a Uric Acid Standard curve by diluting the provided standard in Assay Buffer as per the kit's instructions.
-
If necessary, dilute serum or plasma samples with Assay Buffer to ensure the readings fall within the standard curve range. Normal serum contains approximately 0.3 nmol/µL uric acid.[11]
-
-
Assay Setup:
-
Add 50 µL of each Standard dilution to designated wells.
-
Add 50 µL of the prepared samples (and controls) to their respective wells. It is recommended to run samples in duplicate.[11]
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of assays to be performed by mixing Assay Buffer, the Probe, and Uricase according to the kit's manual.
-
-
Reaction Incubation:
-
Add 50 µL of the Reaction Mix to each well containing the Standards and samples.
-
Mix gently and incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the optical density (OD) at the recommended wavelength (e.g., 570 nm) on a microplate reader.[11]
-
-
Calculation:
-
Subtract the OD of the blank (0 standard) from all readings.
-
Plot the standard curve (OD vs. Uric Acid amount).
-
Determine the uric acid concentration in the test samples from the standard curve and account for any dilution factors.
-
Experimental Workflow and Data Presentation
A typical preclinical study to evaluate XOR-IN-3 would follow a structured workflow from treatment to analysis.
Caption: General workflow for in vivo evaluation of XOR-IN-3.
Data Presentation
Quantitative data should be summarized in clear, concise tables.
Table 1: In Vitro Inhibitory Activity of XOR-IN-3 (Example Data)
| Compound | Target | IC50 (nM) | Assay Type |
| XOR-IN-3 | Xanthine Oxidase | 15.2 | Colorimetric Activity |
| Allopurinol (Control) | Xanthine Oxidase | 450.8 | Colorimetric Activity |
Table 2: Effect of XOR-IN-3 on Serum Uric Acid Levels in Hyperuricemic Mice (Example Data)
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) Pre-dose | Serum Uric Acid (mg/dL) 4h Post-dose | % Reduction |
| Vehicle Control | - | 7.8 ± 0.5 | 7.6 ± 0.6 | 2.6% |
| XOR-IN-3 | 1 | 7.9 ± 0.4 | 5.1 ± 0.5 | 35.4% |
| XOR-IN-3 | 5 | 8.1 ± 0.6 | 2.4 ± 0.3 | 70.4% |
| Febuxostat (Control) | 5 | 7.7 ± 0.5 | 2.9 ± 0.4 | 62.3% |
Uric Acid Assay Principle
The colorimetric assay for uric acid is an enzyme-coupled reaction. Uricase specifically catalyzes the oxidation of uric acid to allantoin, producing hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic probe to yield a highly colored product, which can be quantified spectrophotometrically.[12][13]
Caption: Principle of the enzyme-coupled colorimetric uric acid assay.
References
- 1. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencellonline.com [sciencellonline.com]
- 8. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. atlas-medical.com [atlas-medical.com]
Application Notes and Protocols: Xanthine Oxidoreductase-IN-3 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Xanthine (B1682287) Oxidoreductase-IN-3 (XOR-IN-3) in the investigation of cardiovascular disease models. The information compiled herein is intended to facilitate research into the therapeutic potential of XOR inhibition in conditions such as myocardial ischemia-reperfusion injury, heart failure, and endothelial dysfunction.
Introduction to Xanthine Oxidoreductase in Cardiovascular Disease
Xanthine oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] During these reactions, particularly in its oxidase form (XO), the enzyme generates reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[1][3] There is substantial evidence implicating XOR-derived oxidative stress in the pathophysiology of various cardiovascular diseases.[1][4] Increased XOR activity has been observed in heart failure, where it contributes to myocardial remodeling and dysfunction.[5] Furthermore, XOR is considered a key contributor to the damage observed in myocardial ischemia-reperfusion injury and plays a role in endothelial dysfunction, a hallmark of atherosclerosis.[4][6][7]
XOR-IN-3 is a potent and orally active inhibitor of xanthine oxidoreductase.[8] Its utility in reducing uric acid levels has been demonstrated in preclinical models.[8] Based on its mechanism of action, XOR-IN-3 presents a valuable pharmacological tool for elucidating the role of XOR in cardiovascular pathologies and for exploring the therapeutic potential of XOR inhibition.
Data Presentation
Table 1: In Vitro Potency of Xanthine Oxidoreductase-IN-3
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Xanthine Oxidoreductase | 26.3 | Enzymatic Assay | [8] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | Acute Hyperuricemia (Mice) | 5 mg/kg (p.o.) | Significant uric acid-lowering effect from 3 hours post-administration | [8] |
Signaling Pathways and Experimental Workflows
Caption: Role of XOR in Cardiovascular Pathophysiology.
Caption: In Vivo Myocardial I/R Injury Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of XOR-IN-3 on xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
This compound
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in potassium phosphate buffer.
-
Prepare a stock solution of XOR-IN-3 in DMSO.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of XOR-IN-3 (e.g., 0.1 nM to 1 µM) diluted in phosphate buffer.
-
Include a positive control (e.g., allopurinol) and a negative control (vehicle, e.g., DMSO).
-
Add the xanthine oxidase solution to each well and pre-incubate for 10 minutes at 25°C.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of absorbance increase corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of XOR-IN-3.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.
-
Protocol 2: Cell-Based Assay for Oxidative Stress in Cardiomyocytes
This protocol describes a method to assess the protective effect of XOR-IN-3 against hypoxia-reoxygenation-induced oxidative stress in a cardiomyocyte cell line (e.g., H9c2).
Materials:
-
H9c2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Hypoxia chamber or incubator
-
Reagents for ROS detection (e.g., DCFDA or DHE)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture H9c2 cells to 80-90% confluency in a suitable culture vessel.
-
Pre-treat the cells with varying concentrations of XOR-IN-3 for 1-2 hours.
-
-
Hypoxia-Reoxygenation:
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 6-12 hours).
-
Initiate reoxygenation by returning the cells to a normoxic incubator (21% O2) for 1-2 hours.
-
-
ROS Measurement:
-
After reoxygenation, wash the cells with PBS and incubate with an ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the control group.
-
Compare the ROS levels in the XOR-IN-3 treated groups to the vehicle-treated hypoxia-reoxygenation group to determine the protective effect.
-
Protocol 3: In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model
This protocol details a surgical model in rodents to evaluate the cardioprotective effects of XOR-IN-3.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Ventilator
-
Suture for coronary artery ligation
-
This compound formulation for in vivo administration (e.g., in 0.5% CMC-Na)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Intubate the animal and provide mechanical ventilation.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
-
Ischemia and Reperfusion:
-
Maintain the ligation for the ischemic period (e.g., 30-45 minutes).
-
Administer XOR-IN-3 or vehicle at a predetermined time point before or during ischemia, or at the onset of reperfusion.
-
Release the ligature to allow for reperfusion of the myocardium for a specified duration (e.g., 24 hours for infarct size assessment or longer for functional studies).
-
-
Assessment of Cardioprotection:
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to delineate the viable and infarcted tissue.
-
Cardiac Function: Perform echocardiography at baseline and at the end of the study to assess parameters such as ejection fraction and fractional shortening.
-
Biomarker Analysis: Collect blood samples to measure cardiac injury markers like troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
-
-
Data Analysis:
-
Calculate the infarct size as a percentage of the area at risk.
-
Compare the cardiac function parameters and biomarker levels between the XOR-IN-3 treated group and the vehicle control group.
-
Caption: Rationale for XOR Inhibition in Cardiovascular Disease.
References
- 1. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine Oxidoreductase in the Pathogenesis of Endothelial Dysfunction: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Inhibition of xanthine oxidase improves myocardial contractility in patients with ischemic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vitro Enzyme Kinetics with Xanthine Oxidoreductase-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) oxidoreductase (XOR) is a complex molybdo-flavoenzyme that plays a crucial role in purine (B94841) catabolism. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout, a painful inflammatory arthritis. Consequently, the inhibition of xanthine oxidoreductase is a primary therapeutic strategy for the management of hyperuricemia and gout.[1]
Xanthine oxidoreductase-IN-3, also identified as compound IIIa in scientific literature, is a potent inhibitor of XOR with a reported IC50 value of 26.3 nM.[3] This application note provides a detailed protocol for conducting in vitro enzyme kinetics studies with this compound to characterize its inhibitory activity. The included methodologies are based on established spectrophotometric assays that monitor the production of uric acid from the substrate xanthine.
Mechanism of Action
Xanthine oxidoreductase catalyzes the final two steps in the purine degradation pathway, converting hypoxanthine to xanthine and then to uric acid.[1] During this process, molecular oxygen is reduced, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. This compound acts as an inhibitor of this enzymatic activity, thereby reducing the production of uric acid. Molecular docking studies suggest that the tetrazole group of this compound can enter the active cavity of the enzyme, interacting with key residues and preventing the substrate from binding.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibition of Xanthine Oxidoreductase by this compound.
| Parameter | Value | Reference |
| IC50 | 26.3 ± 1.21 nM | [3] |
Note: Further kinetic parameters such as K_m, V_max, and K_i would be determined by following the detailed experimental protocol below.
Experimental Protocols
This section details the necessary reagents and a step-by-step protocol for determining the in vitro enzyme kinetics of this compound.
Materials and Reagents
-
Xanthine Oxidoreductase (from bovine milk)
-
Xanthine (Substrate)
-
This compound (Inhibitor)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 290-295 nm
Experimental Workflow Diagram
Step-by-Step Protocol for IC50 Determination
-
Prepare Reagent Solutions:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer. Keep on ice.
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay will vary for kinetic studies.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Phosphate buffer to make up the final volume.
-
A specific volume of the diluted this compound solution (or DMSO for the control wells).
-
A specific volume of the xanthine oxidase enzyme solution.
-
-
Mix the contents of the wells gently.
-
-
Pre-incubation:
-
Pre-incubate the microplate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add a specific volume of the xanthine substrate solution to each well to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 290-295 nm using a microplate reader. This wavelength corresponds to the formation of uric acid.
-
Measurements can be taken in kinetic mode (reading every minute for a set duration) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol for Determining Inhibition Mechanism (e.g., Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).
-
Follow the general protocol outlined above.
-
Use a range of fixed concentrations of this compound (including a zero-inhibitor control).
-
For each inhibitor concentration, vary the concentration of the substrate, xanthine.
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.
-
The pattern of the lines on the plot will indicate the type of inhibition. For example, lines that intersect on the y-axis are indicative of competitive inhibition.
Signaling Pathway Diagram
Conclusion
This compound is a highly potent inhibitor of xanthine oxidoreductase. The protocols provided in this application note offer a robust framework for researchers to conduct in vitro enzyme kinetic studies to further characterize the inhibitory properties of this compound and similar molecules. Accurate determination of kinetic parameters is essential for understanding the mechanism of action and for the development of new therapeutic agents for hyperuricemia and gout.
References
Troubleshooting & Optimization
Overcoming poor solubility of Xanthine oxidoreductase-IN-3 in vitro
Welcome to the technical support center for Xanthine oxidoreductase-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While it's crucial to minimize DMSO in your final assay solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration to assess any effects on your experimental results.[1]
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][2] Experiment with a range of pH values for your buffer to identify the optimal solubility for this compound.
-
Use a Co-solvent: Consider using a water-miscible organic co-solvent like ethanol (B145695) or PEG to improve solubility.[2][3]
-
Freshly Prepare Solutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh dilutions from your stock solution for each experiment.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions of hydrophobic compounds like this compound, 100% DMSO is the recommended primary solvent.[1] This allows for the preparation of a high-concentration stock that can then be diluted into your experimental buffer.
Q3: How should I store my this compound stock solution?
A3: Proper storage is critical for maintaining the stability and activity of the inhibitor. For long-term storage, it is recommended to store the stock solution in DMSO at -80°C. For shorter periods, -20°C is also acceptable.[4] Avoid repeated freeze-thaw cycles.
Q4: What is the known IC50 of this compound?
A4: this compound is a potent inhibitor of Xanthine oxidoreductase (XOR) with a reported IC50 of 26.3 nM.[5][6][7][8]
Troubleshooting Guide: Poor Solubility in In Vitro Assays
This guide provides a systematic approach to troubleshoot and overcome poor solubility of this compound in your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Exceeded aqueous solubility limit. | Decrease the final concentration of the inhibitor. |
| Insufficient organic solvent in the final solution. | Optimize the final DMSO concentration (e.g., 0.1% - 0.5%). Always use a vehicle control.[1] | |
| Suboptimal pH of the aqueous buffer. | Test a range of buffer pH values to determine the optimal pH for solubility.[1] | |
| Compound has "crashed out" of solution. | Prepare a fresh dilution from the stock solution for each experiment. Do not use precipitated solutions. | |
| Inconsistent assay results | Incomplete solubilization of the inhibitor. | Ensure the stock solution is fully dissolved before making dilutions. Gentle warming or sonication may aid in dissolving the compound in the initial solvent. |
| Precipitation during the assay incubation. | Visually inspect assay plates for any signs of precipitation. Consider using a solubility-enhancing excipient. | |
| Low inhibitor potency observed | Reduced availability of the inhibitor due to poor solubility. | Address solubility issues using the steps outlined above to ensure the inhibitor is in solution and available to interact with the target enzyme. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Method for Dilution into Aqueous Buffer
Objective: To dilute the this compound DMSO stock solution into an aqueous buffer for in vitro assays while minimizing precipitation.
Materials:
-
10 mM this compound in 100% DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, TRIS buffer)
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
To prepare the final working concentrations, add a small volume of the DMSO-diluted inhibitor to the aqueous assay buffer. For example, add 1 µL of a 100X intermediate stock to 99 µL of assay buffer to achieve a 1X final concentration with 1% DMSO.
-
Mix the final solution thoroughly by gentle pipetting or vortexing immediately after adding the inhibitor.
-
Visually inspect the solution for any signs of precipitation before use in the assay.
Visualizations
Signaling Pathway of Xanthine Oxidoreductase
Caption: The metabolic pathway of purine (B94841) catabolism catalyzed by Xanthine Oxidoreductase.
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting poor solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 651769-78-7 | MOLNOVA [molnova.com]
Technical Support Center: Optimizing Xanthine Oxidoreductase-IN-3 Concentration for Cell Culture
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing Xanthine (B1682287) oxidoreductase-IN-3 (XOR-IN-3) in cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Xanthine oxidoreductase-IN-3 (XOR-IN-3) and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of xanthine oxidoreductase (XOR). XOR is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. In many physiological and pathological conditions, XOR is also a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[1][2][3] XOR-IN-3 exerts its effect by binding to the enzyme and blocking its catalytic activity, thereby reducing the production of both uric acid and ROS.
Q2: What is the IC₅₀ of XOR-IN-3?
A2: The reported half-maximal inhibitory concentration (IC₅₀) of this compound for xanthine oxidoreductase is 26.3 nM in cell-free assays. It is important to note that the effective concentration in a cellular context may vary depending on factors such as cell type, cell density, and incubation time.
Q3: How should I prepare a stock solution of XOR-IN-3?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This allows for the addition of a minimal volume of solvent to your cell culture medium, which helps to avoid solvent-induced cytotoxicity (typically, the final DMSO concentration should be kept below 0.5%). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a recommended starting concentration for XOR-IN-3 in cell culture experiments?
A4: For a new inhibitor like XOR-IN-3, it is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on its potent IC₅₀ and data from other XOR inhibitors used in cell culture, a sensible starting range for a dose-response experiment would be from 10 nM to 10 µM. For comparison, the well-established XOR inhibitor Febuxostat has been used in cell culture at concentrations ranging from nanomolar to low micromolar, while Allopurinol is often used in the micromolar to millimolar range.[4][5][6][7]
Q5: How long should I incubate my cells with XOR-IN-3?
A5: The optimal incubation time will depend on your specific research question and the cellular process you are investigating. For acute inhibition of XOR activity, a shorter incubation of a few hours may be sufficient. For studying downstream effects on signaling pathways or gene expression, a longer incubation of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the ideal treatment duration for your model system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of XOR-IN-3 using a Dose-Response Curve and Cytotoxicity Assay
This protocol outlines the steps to identify the effective concentration range of XOR-IN-3 for inhibiting XOR in your cell line while also assessing its potential cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (XOR-IN-3)
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for your cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of XOR-IN-3 Dilutions:
-
Prepare a 10 mM stock solution of XOR-IN-3 in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations for your dose-response curve (e.g., 10 µM, 1 µM, 100 nM, 10 nM). Prepare a vehicle control containing the same final concentration of DMSO as your highest XOR-IN-3 concentration.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared XOR-IN-3 dilutions or vehicle control to the respective wells.
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay for Cell Viability:
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the XOR-IN-3 concentration to generate a dose-response curve and determine the concentration at which cytotoxicity is observed.
-
Protocol 2: Measurement of Xanthine Oxidase Activity in Cell Lysates
This protocol allows for the direct measurement of XOR activity in cells treated with XOR-IN-3.
Materials:
-
Cells treated with XOR-IN-3 or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Xanthine Oxidase Assay Kit (commercially available kits from various suppliers provide the necessary reagents, including a xanthine substrate and a detection reagent)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treating the cells with XOR-IN-3 for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Xanthine Oxidase Activity Assay:
-
Follow the instructions provided with your commercial xanthine oxidase assay kit.
-
Typically, this involves adding a specific volume of cell lysate to a reaction mixture containing the xanthine substrate.
-
The reaction progress, often measured by a change in absorbance or fluorescence, is monitored over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each sample.
-
Normalize the XOR activity to the protein concentration of the cell lysate.
-
Compare the XOR activity in XOR-IN-3-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Data Presentation
Table 1: Recommended Starting Concentrations for XOR Inhibitors in Cell Culture
| Inhibitor | Reported IC₅₀ (Cell-Free) | Typical Cell Culture Concentration Range | Reference(s) |
| This compound | 26.3 nM | 10 nM - 10 µM (Suggested starting range) | |
| Febuxostat | ~1 nM | 50 nM - 200 µM | [5][7][8] |
| Allopurinol | ~1-5 µM | 10 µM - 1 mM | [4][6][9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of XOR activity | 1. Suboptimal inhibitor concentration: The concentration of XOR-IN-3 may be too low for your specific cell type or experimental conditions. 2. Inhibitor instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. 3. Incorrect assay procedure: Errors in the xanthine oxidase activity assay protocol. | 1. Perform a dose-response experiment: Test a wider range of XOR-IN-3 concentrations. 2. Check inhibitor stability: While specific data for XOR-IN-3 is limited, you can assess its stability by incubating it in your media and measuring its concentration over time via methods like HPLC, if available. Consider replenishing the inhibitor with fresh media for long-term experiments. 3. Review and optimize the assay protocol: Ensure all reagents are fresh and correctly prepared. Include positive and negative controls. |
| High cellular toxicity observed | 1. Off-target effects: At higher concentrations, the inhibitor may be affecting other cellular pathways. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration: Determine the minimal concentration of XOR-IN-3 that achieves the desired level of XOR inhibition from your dose-response curve. 2. Maintain low solvent concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.5% and is consistent across all experimental conditions, including the vehicle control. |
| Inconsistent or variable results | 1. Cellular health and passage number: Variations in cell health or using cells at a high passage number can lead to inconsistent responses. 2. Inhibitor stock solution degradation: Repeated freeze-thaw cycles can degrade the inhibitor. | 1. Use healthy, low-passage cells: Maintain a consistent cell culture practice. 2. Aliquot stock solutions: Store the XOR-IN-3 stock solution in small, single-use aliquots to avoid repeated freezing and thawing. |
Signaling Pathways and Visualizations
Xanthine oxidoreductase is a critical node in several signaling pathways, primarily through its production of uric acid and reactive oxygen species (ROS). Inhibition of XOR with XOR-IN-3 can modulate these pathways.
Caption: Overview of the Xanthine Oxidoreductase (XOR) signaling pathway and its inhibition by XOR-IN-3.
Caption: Experimental workflow for optimizing XOR-IN-3 concentration.
Caption: Troubleshooting decision tree for XOR-IN-3 experiments.
References
- 1. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopurinol reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in Xanthine Oxidoreductase-IN-3 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Xanthine (B1682287) oxidoreductase-IN-3 (XOR-IN-3) assays.
Frequently Asked Questions (FAQs)
Q1: What is Xanthine Oxidoreductase-IN-3 (XOR-IN-3) and how does it work?
This compound is an orally active and potent inhibitor of xanthine oxidoreductase (XOR).[1] XOR is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2][3] By inhibiting XOR, XOR-IN-3 reduces the production of uric acid, making it a potential therapeutic agent for conditions like hyperuricemia and gout.[1]
Q2: What are the common assay formats for measuring XOR-IN-3 activity?
Common assay formats for measuring the inhibitory activity of compounds like XOR-IN-3 are spectrophotometric and fluorometric assays.
-
Spectrophotometric Assays: These assays typically measure the increase in absorbance at around 290-295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[4][5]
-
Fluorometric Assays: These assays often use a coupled enzyme system where the hydrogen peroxide produced by the XOR reaction is used by a peroxidase to convert a non-fluorescent probe into a fluorescent substance.
Q3: What is the reported IC50 value for this compound?
This compound has a reported IC50 of 26.3 nM.[1] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Troubleshooting Guides
Inconsistent results in XOR-IN-3 assays can arise from various factors related to reagents, experimental setup, and data analysis. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity and lead to inaccurate IC50 values.
| Possible Cause | Suggested Solution |
| Autofluorescence of inhibitor or other components | Run a control experiment without the enzyme to measure the intrinsic fluorescence of XOR-IN-3 and other assay components at the working concentrations. Subtract this background from the experimental wells. |
| Contaminated reagents | Use fresh, high-purity reagents, including buffer, substrate, and enzyme. Ensure water used for buffers is of high quality (e.g., Milli-Q). |
| Sub-optimal filter sets in plate reader (fluorometric assays) | Ensure that the excitation and emission wavelengths are set correctly for the specific fluorophore being used and that there is no spectral overlap. |
| High concentration of detection probe (fluorometric assays) | Titrate the concentration of the fluorescent probe to find the optimal concentration that gives a good signal-to-background ratio without causing high background. |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
Variability in IC50 values across experiments is a common challenge.
| Possible Cause | Suggested Solution |
| Poor solubility of XOR-IN-3 | Ensure XOR-IN-3 is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous assay buffer.[6] Check for precipitation in the stock solution and in the assay wells. The final DMSO concentration should be kept low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.[5] |
| Instability of XOR-IN-3 | Prepare fresh dilutions of XOR-IN-3 for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| Variable enzyme activity | Use a consistent source and lot of xanthine oxidase. Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Perform an enzyme activity titration for each new lot to ensure consistent performance. |
| Inconsistent substrate concentration | Prepare a fresh substrate solution for each experiment. Ensure the substrate is fully dissolved. The concentration of the substrate can affect the apparent IC50 value of competitive inhibitors.[7] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. For serial dilutions, ensure thorough mixing between each dilution step. |
| "Edge effects" in 96-well plates | See the dedicated section on mitigating edge effects below. |
| Incorrect data analysis | Use a non-linear regression analysis of the dose-response curve to determine the IC50 value. Ensure that the top and bottom of the curve are well-defined. |
Issue 3: Low Assay Quality (Poor Z'-factor)
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value below 0.5 indicates a less reliable assay.[8][9]
| Possible Cause | Suggested Solution |
| High variability in positive and negative controls | Review pipetting accuracy and consistency. Ensure homogenous mixing of all reagents. Mitigate any "edge effects" (see below). |
| Low signal-to-background ratio | Optimize enzyme and substrate concentrations to maximize the signal window. Increase the incubation time, ensuring the reaction remains in the linear range. For fluorescent assays, consider a more sensitive fluorescent probe. |
| Systematic errors | Check for and address any systematic errors in the experimental setup, such as temperature gradients across the plate or inconsistencies in plate reader measurements. |
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to XOR assays.
Table 1: Assay Quality Metrics
| Parameter | Acceptable Range | Indication of a Problem |
| Z'-factor | 0.5 - 1.0 | < 0.5 |
| Signal-to-Background (S/B) Ratio | > 10 | < 5 |
| Coefficient of Variation (%CV) of Controls | < 15% | > 20% |
Table 2: Factors Influencing XOR Kinetics
| Factor | Effect on Kinetic Parameters | Reference |
| Substrate Concentration (Xanthine) | Affects apparent IC50 of competitive inhibitors | [7] |
| pH | Optimal pH for xanthine oxidation is ~8.9 | [10] |
| Temperature | Enzyme activity is temperature-dependent | [11] |
| DMSO Concentration | High concentrations can inhibit enzyme activity | [5] |
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound
This protocol describes a spectrophotometric assay to determine the IC50 value of XOR-IN-3 by measuring the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
This compound
-
Allopurinol (B61711) (positive control)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in high-purity water and adjust the pH.
-
Xanthine Oxidase Solution (e.g., 0.1 units/mL): Prepare a stock solution in ice-cold potassium phosphate buffer. The final concentration in the assay will be lower.
-
Xanthine Solution (e.g., 150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be necessary for complete dissolution.
-
XOR-IN-3 and Allopurinol Stock Solutions: Dissolve XOR-IN-3 and allopurinol in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the XOR-IN-3 and allopurinol stock solutions in potassium phosphate buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the serially diluted XOR-IN-3 solutions.
-
Positive control wells: Add the serially diluted allopurinol solutions.
-
Negative control wells (100% activity): Add buffer with the same final DMSO concentration as the test wells.
-
Blank wells (no enzyme): Add buffer with the highest concentration of XOR-IN-3 to check for compound interference.
-
Add the xanthine oxidase solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate the percentage of inhibition for each concentration of XOR-IN-3 using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Visualizations
Signaling Pathway of Xanthine Oxidoreductase in Vascular Inflammation
Caption: XOR in vascular inflammation and the inhibitory action of XOR-IN-3.
Experimental Workflow for XOR-IN-3 IC50 Determination
Caption: Workflow for determining the IC50 of XOR-IN-3.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 values.
Mitigating "Edge Effects" in 96-Well Plates
The "edge effect" refers to the phenomenon where wells on the perimeter of a 96-well plate behave differently from the interior wells, often due to increased evaporation and temperature gradients.[12][13][14][15][16] This can lead to significant variability in results.
Strategies to Minimize Edge Effects:
-
Create a Humidity Barrier: Fill the outer wells of the plate with sterile water or PBS to create a more humid microenvironment, reducing evaporation from the experimental wells.[12]
-
Use Plate Lids and Seals: Always use a lid. For longer incubations, adhesive plate seals can further minimize evaporation.[12]
-
Maintain High Incubator Humidity: Ensure the incubator has a water pan and maintains a humidity level of >95%.[12]
-
Pre-warm Reagents: Equilibrate all reagents and the plate to the assay temperature before starting the experiment to minimize temperature gradients.[12]
-
Exclude Outer Wells: If variability persists, a common practice is to only use the inner 60 wells for experimental samples and controls, leaving the outer wells as a buffer.[12][15]
-
Specialized Plates: Consider using plates designed with moats or other features to reduce evaporation.[14]
References
- 1. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic syndrome and cancer risk: The role of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.23michael.com [m.23michael.com]
- 5. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assay.dev [assay.dev]
- 9. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. biospherix.com [biospherix.com]
- 14. usascientific.com [usascientific.com]
- 15. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 16. phiab.com [phiab.com]
Technical Support Center: Xanthine Oxidoreductase (XOR) Inhibitors
Important Notice: Publicly available information regarding the specific off-target effects, kinase profile, and safety pharmacology of Xanthine (B1682287) oxidoreductase-IN-3 is limited. The following technical support guide is based on general knowledge of Xanthine Oxidoreductase (XOR) and its inhibitors. Researchers using Xanthine oxidoreductase-IN-3 should perform their own comprehensive selectivity and safety profiling.
Frequently Asked Questions (FAQs)
Q1: What is Xanthine Oxidoreductase (XOR) and what is its primary function?
Xanthine Oxidoreductase (XOR) is a complex molybdo-flavoenzyme that plays a crucial role in purine (B94841) metabolism.[1][2] It catalyzes the final two steps of purine breakdown: the oxidation of hypoxanthine (B114508) to xanthine and further oxidation of xanthine to uric acid.[1][2][3] The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2][4]
Q2: What are the potential therapeutic applications of inhibiting XOR?
Inhibition of XOR is a clinically validated strategy for reducing uric acid levels in the blood. This is the primary treatment for hyperuricemia and gout.[5] By blocking uric acid production, XOR inhibitors can prevent the formation of urate crystals in the joints and kidneys. Additionally, due to its role in generating reactive oxygen species (ROS), XOR inhibition is being investigated for its potential in cardiovascular diseases and inflammatory conditions.[6][7]
Q3: What are the known off-target effects of other XOR inhibitors that I should be aware of?
While specific data for this compound is not available, other XOR inhibitors have known off-target effects. For instance, allopurinol, a purine analog inhibitor, can affect other enzymes involved in purine and pyrimidine (B1678525) metabolism.[8] Researchers should consider the chemical structure of their inhibitor and assess its potential to interact with other enzymes containing similar structural motifs or cofactors, such as other molybdenum-containing enzymes (e.g., aldehyde oxidase, sulfite (B76179) oxidase).[8]
Q4: What are the potential consequences of off-target inhibition when using an XOR inhibitor in my experiments?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in in-vitro XOR activity assays. | 1. Enzyme purity and activity can vary between batches and suppliers. 2. Substrate or inhibitor instability. 3. Assay conditions (pH, temperature, buffer components) not optimized. | 1. Qualify each new batch of enzyme. 2. Prepare fresh solutions of substrate and inhibitor for each experiment. 3. Systematically optimize assay conditions. |
| Observed cellular phenotype is not consistent with known XOR biology. | 1. The inhibitor may have off-target effects on other cellular pathways. 2. The cell line used may not have significant XOR expression or activity. 3. The inhibitor may not have good cell permeability. | 1. Perform a broad off-target screening, such as a kinase panel or a cellular thermal shift assay (CETSA). 2. Confirm XOR expression and activity in your cell model using Western blot and activity assays. 3. Use a cell permeability assay to determine intracellular compound concentration. |
| Unexpected toxicity or adverse effects in animal models. | 1. The inhibitor may have off-target toxicity. 2. Poor pharmacokinetic properties leading to high exposure in non-target tissues. 3. The observed toxicity could be related to the vehicle used for formulation. | 1. Conduct a preliminary safety pharmacology screen. 2. Perform a full pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. 3. Run a vehicle-only control group in your in-vivo studies. |
| Discrepancy between in-vitro potency and in-vivo efficacy. | 1. Poor oral bioavailability or rapid metabolism of the inhibitor. 2. High plasma protein binding, reducing the free concentration of the inhibitor. 3. The inhibitor may be a substrate for efflux transporters. | 1. Assess the metabolic stability of the compound in liver microsomes. 2. Measure the plasma protein binding of the inhibitor. 3. Conduct studies to determine if the compound is a substrate for transporters like P-glycoprotein. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental setup.
Xanthine Oxidase (XO) Activity Assay (Spectrophotometric)
This assay measures the activity of XO by monitoring the formation of uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine substrate solution (e.g., 150 µM in a suitable buffer)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add a small volume of the inhibitor dilution (or DMSO for control wells) to the wells.
-
Add the xanthine oxidase enzyme solution to all wells and incubate for a pre-determined time at a constant temperature (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations
Simplified Xanthine Oxidase Signaling Pathway
The following diagram illustrates the central role of Xanthine Oxidoreductase in purine metabolism and the production of uric acid and reactive oxygen species.
Caption: The role of XOR in purine metabolism and ROS production.
Experimental Workflow for Investigating Potential Off-Target Effects
This workflow provides a logical sequence of experiments to assess the selectivity of a novel XOR inhibitor.
Caption: A workflow for assessing the selectivity of a new XOR inhibitor.
References
- 1. Molecular characterization of human xanthine oxidoreductase: the enzyme is grossly deficient in molybdenum and substantially deficient in iron-sulphur centres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidoreductase in cancer: more than a differentiation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the relationship between xanthine oxidoreductase activity and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The nitrite reductase activity of xanthine oxidoreductase sustains cardiovascular health as mice age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BindingDB PrimarySearch_ki [bindingdb.org]
- 8. Xanthine Oxidoreductase-Catalyzed Reduction of Nitrite to Nitric Oxide: Insights Regarding Where, When and How - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Xanthine oxidoreductase-IN-3 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Xanthine oxidoreductase-IN-3 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO.[1] For most in vitro assays, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, it is recommended to store stock solutions at -20°C. For short-term storage, 0°C is acceptable.[1] To minimize degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][3]
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your stock or working solution may suggest chemical degradation or oxidation of the compound.[2] This can be caused by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[2]
Q4: I'm observing precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[2] To address this, you can try the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing stock solutions at a slightly lower concentration.[2]
-
Solvent Choice: While DMSO is commonly used, its stability can be affected by freeze-thaw cycles.[2][3]
Q5: Can the type of storage container affect the stability of my compound?
A5: Yes, the material of the storage container can impact the stability of the compound. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to prevent leaching of contaminants or adherence of the compound to the container surface.[2]
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of Compound Activity
This is a common issue that may arise from the degradation of this compound in solution. The following guide provides a systematic approach to troubleshoot this problem.
Troubleshooting Workflow
References
Improving the bioavailability of Xanthine oxidoreductase-IN-3 in vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of Xanthine oxidoreductase-IN-3 (XOR-IN-3). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during pre-clinical evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable oral bioavailability for XOR-IN-3 in our mouse model. What are the potential causes?
A1: Low and variable oral bioavailability of a potent inhibitor like XOR-IN-3 (IC50: 26.3 nM) can be attributed to several factors, primarily related to its physicochemical properties and physiological processing. Key areas to investigate include:
-
Poor Aqueous Solubility: As a small molecule inhibitor, XOR-IN-3 may have limited solubility in gastrointestinal (GI) fluids. This is a common challenge for many orally administered drugs. If the compound does not dissolve, it cannot be absorbed into the bloodstream.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its molecular size, charge, or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.
-
First-Pass Metabolism: XOR-IN-3 may be extensively metabolized in the liver (and to a lesser extent, the gut wall) before it reaches the systemic circulation. Cytochrome P450 (CYP) enzymes are common culprits in the metabolism of small molecule drugs.
Q2: What initial steps can we take to troubleshoot the poor in vivo exposure of XOR-IN-3?
A2: A systematic approach is recommended to identify the root cause of poor exposure:
-
Verify Compound Integrity: Ensure the purity and stability of the XOR-IN-3 batch being used.
-
Assess Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility of XOR-IN-3 in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Permeability: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.
-
-
Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance rate of XOR-IN-3.
-
Conduct a Pilot Intravenous (IV) Dosing Study: Administering XOR-IN-3 intravenously will allow for the determination of its absolute bioavailability when compared with oral dosing. If exposure is also low following IV administration, it may indicate rapid clearance or instability in plasma.
Q3: What formulation strategies can we employ to improve the oral bioavailability of XOR-IN-3?
A3: Several formulation strategies can be explored to enhance the solubility and absorption of poorly water-soluble compounds like XOR-IN-3:
-
Particle Size Reduction:
-
Micronization: Reducing the particle size increases the surface area for dissolution.
-
Nanonization: Creating a nanosuspension can further enhance the dissolution rate.
-
-
Amorphous Solid Dispersions: Dispersing XOR-IN-3 in a polymer matrix can improve its dissolution and create a supersaturated state in the GI tract.
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This can enhance the solubilization and absorption of lipophilic drugs.
-
-
Complexation:
-
Cyclodextrins: These can form inclusion complexes with XOR-IN-3, increasing its aqueous solubility.
-
Q4: How can we investigate if efflux transporters are limiting the absorption of XOR-IN-3?
A4: To determine if XOR-IN-3 is a substrate for efflux transporters like P-gp, you can perform the following:
-
In Vitro Transporter Assays: Use cell lines that overexpress specific transporters (e.g., Caco-2 or MDCK-MDR1 cells) to measure the bidirectional transport of XOR-IN-3.
-
In Vivo Co-administration Studies: In preclinical models, co-administer XOR-IN-3 with a known P-gp inhibitor (e.g., verapamil (B1683045) or ketoconazole) and compare the pharmacokinetic profile to that of XOR-IN-3 administered alone. A significant increase in exposure in the presence of the inhibitor would suggest that efflux is a major barrier to absorption.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following table provides a template for summarizing key parameters from your in vivo studies.
| Parameter | Description | XOR-IN-3 (Oral) | XOR-IN-3 with Formulation X (Oral) | XOR-IN-3 (IV) |
| Dose (mg/kg) | Administered dose | 5 | 5 | 1 |
| Cmax (ng/mL) | Maximum plasma concentration | |||
| Tmax (h) | Time to reach Cmax | |||
| AUC (0-t) (ngh/mL) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | |||
| AUC (0-inf) (ngh/mL) | Area under the plasma concentration-time curve from time 0 to infinity | |||
| t1/2 (h) | Elimination half-life | |||
| F (%) | Absolute Bioavailability | N/A |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice (Oral Administration)
Objective: To determine the pharmacokinetic profile of XOR-IN-3 following oral administration in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% HPMC, SEDDS formulation)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Isoflurane for anesthesia
-
Capillary tubes
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the study.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of XOR-IN-3 at the desired concentration in the selected vehicle. Ensure the formulation is homogenous.
-
Dosing:
-
Weigh each mouse to determine the exact dosing volume.
-
Administer a single oral dose of the XOR-IN-3 formulation via gavage. A typical dose for an exploratory study could be 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For early time points, blood can be collected via submandibular or saphenous vein puncture.
-
For later time points and terminal bleed, retro-orbital sinus puncture or cardiac puncture under anesthesia can be performed.
-
Collect blood into microcentrifuge tubes containing anticoagulant.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 2: LC-MS/MS Bioanalysis of XOR-IN-3 in Plasma
Objective: To quantify the concentration of XOR-IN-3 in mouse plasma samples.
Materials:
-
Plasma samples from pharmacokinetic study
-
XOR-IN-3 analytical standard
-
Internal standard (IS) - a structurally similar compound not present in the samples
-
Acetonitrile (ACN) or other suitable organic solvent
-
Formic acid or other appropriate mobile phase modifier
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
96-well plates or autosampler vials
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of XOR-IN-3 and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Spike blank mouse plasma with known concentrations of XOR-IN-3 to create a calibration curve (typically 8-10 non-zero standards) and at least three levels of QCs (low, medium, and high).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To a 50 µL aliquot of each sample, add 150 µL of ACN containing the IS.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the detection of XOR-IN-3 and the IS. This involves optimizing the mobile phase, gradient, and mass spectrometer parameters (e.g., precursor and product ions for MRM transitions, collision energy).
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for XOR-IN-3 and the IS.
-
Calculate the peak area ratio (XOR-IN-3/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of XOR-IN-3 in the unknown samples and QCs using the regression equation from the calibration curve.
-
Visualizations
Signaling Pathways Involving Xanthine Oxidoreductase
Caption: Signaling pathways modulated by Xanthine Oxidoreductase (XOR).
Experimental Workflow for Improving Bioavailability
Caption: Workflow for troubleshooting and improving in vivo bioavailability.
How to control for Xanthine oxidoreductase-IN-3 cytotoxicity
Welcome to the technical support center for Xanthine (B1682287) oxidoreductase-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to troubleshoot potential issues, particularly concerning cytotoxicity, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Xanthine oxidoreductase-IN-3 and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of xanthine oxidoreductase (XOR).[1] Its primary mechanism of action is the inhibition of XOR, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[2][3] By blocking this enzyme, this compound reduces the production of uric acid and reactive oxygen species (ROS), which are natural byproducts of XOR activity.[3][4]
Q2: I am observing significant cytotoxicity in my cell-based assays when using this compound. Is this expected?
While this compound is designed to be a specific inhibitor of XOR, off-target effects can sometimes lead to cellular toxicity.[5] Observed cytotoxicity may not be a direct result of on-target XOR inhibition but could be due to interactions with other cellular proteins.[5][6] It is also possible that the modulation of XOR activity and the subsequent decrease in ROS and uric acid levels could have unforeseen consequences in your specific cellular model.
Q3: What are the initial steps I should take to troubleshoot the cytotoxicity I'm observing?
The first step is to perform a dose-response experiment to determine the minimum effective concentration of this compound that elicits the desired biological effect and the concentration at which cytotoxicity becomes apparent.[5] It is also recommended to include proper controls, such as a vehicle-only control and a positive control for cytotoxicity.
Q4: How can I confirm that the observed phenotype is a direct result of this compound inhibiting XOR?
To confirm on-target activity, you can perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to verify that the inhibitor is binding to XOR in your cells.[5] Additionally, using an alternative, structurally different XOR inhibitor or employing a genetic approach like siRNA or CRISPR/Cas9 to knockdown XOR can help validate that the observed phenotype is due to the inhibition of XOR and not an off-target effect.[5]
Troubleshooting Guides
If you are experiencing unexpected cytotoxicity with this compound, follow this troubleshooting workflow to identify and mitigate the issue.
Initial Assessment of Cytotoxicity
The first step in troubleshooting is to systematically characterize the observed cytotoxicity.
Objective: To determine the concentration range over which this compound is cytotoxic to your specific cell line.
Experimental Protocol: Dose-Response Cytotoxicity Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (XOR) | 26.3 nM | [1] |
| Recommended Starting Concentration | 1-10x IC50 | General Practice |
| Typical Cytotoxic Concentration (CC50) | To be determined experimentally |
Distinguishing On-Target vs. Off-Target Effects
If cytotoxicity is observed at concentrations close to the IC50 for XOR, it is crucial to determine if this is an on-target or off-target effect.
Objective: To confirm that the observed effects are a direct result of XOR inhibition.
Experimental Protocol: Orthogonal Validation using a Structurally Different Inhibitor
-
Select an Alternative Inhibitor: Choose a well-characterized XOR inhibitor with a different chemical scaffold, such as Allopurinol or Febuxostat.
-
Dose-Response: Perform a dose-response experiment with the alternative inhibitor to determine its effective concentration and cytotoxicity profile in your cell line.
-
Phenotypic Comparison: Compare the phenotype (including cytotoxicity) induced by this compound with that of the alternative inhibitor. If both inhibitors produce the same phenotype at concentrations relevant to their respective IC50s, it is more likely that the effect is on-target.
Experimental Protocol: Target Engagement using Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cells with this compound at a concentration where you observe the phenotype of interest, alongside a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of the inhibitor is expected to stabilize XOR, making it more resistant to thermal denaturation.[5]
-
Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[5]
-
Quantification: Quantify the amount of soluble XOR remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble XOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Refining Animal Models for Xanthine Oxidoreductase-IN-3 Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing and troubleshooting animal models in the preclinical evaluation of Xanthine (B1682287) Oxidoreductase-IN-3 (XOR-IN-3), a novel xanthine oxidoreductase (XOR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for inducing hyperuricemia to test XOR inhibitors like XOR-IN-3?
A1: The most prevalent and well-established animal models for hyperuricemia are chemically-induced models in rodents, typically mice or rats. These models aim to mimic the human condition of elevated serum uric acid. Common induction methods include:
-
Potassium Oxonate (PO) and Hypoxanthine (B114508) (HX) Co-administration: This is a widely used acute or sub-chronic model. Potassium oxonate is a uricase inhibitor, preventing the breakdown of uric acid into allantoin (B1664786) in most mammals.[1][2][3] Hypoxanthine, a purine (B94841), serves as a substrate for xanthine oxidase, leading to increased uric acid production.[4][5]
-
Potassium Oxonate (PO) and Adenine (B156593) Co-administration: Similar to the PO/HX model, this method also inhibits uricase and provides a purine substrate. Adenine can induce more severe hyperuricemia and is often used to model hyperuricemic nephropathy.[1][3][6][7][8] However, adenine can have higher toxicity, so dose adjustments and careful monitoring are crucial.[1]
-
High-Fructose Diet with Potassium Oxonate: This model mimics diet-induced hyperuricemia, which is relevant to metabolic syndrome-related hyperuricemia.
Q2: What is a suitable positive control to use alongside Xanthine oxidoreductase-IN-3 in these models?
A2: Allopurinol (B61711) and febuxostat (B1672324) are the standard-of-care xanthine oxidase inhibitors and serve as excellent positive controls in preclinical studies.[9][10][11] They have well-characterized dose-dependent effects on serum uric acid levels. A typical oral dose for allopurinol in rats is 5-20 mg/kg, while for febuxostat in mice, a common dose is 5 mg/kg.[10][11][12]
Q3: this compound is described as orally active with an IC50 of 26.3 nM. What kind of in vivo efficacy can be expected?
A3: While specific public data on the dose-response of this compound is limited, we can infer its potential efficacy based on its potent IC50 and data from similarly potent novel XOR inhibitors. For an orally active compound with an IC50 of 26.3 nM, a significant reduction in serum uric acid levels can be anticipated.[13] In a mouse model of acute hyperuricemia, a 5 mg/kg oral dose of a similarly named compound showed a uric acid-lowering effect starting from 3 hours after administration.[13] Other novel XOR inhibitors with nanomolar IC50 values have demonstrated the ability to reduce serum uric acid levels by 50-80% at doses ranging from 1 to 10 mg/kg in rodent models.
Q4: How should I prepare this compound for oral administration, given its likely poor water solubility?
A4: As many kinase and enzyme inhibitors are hydrophobic, formulating this compound for optimal oral bioavailability is critical. A common approach is to prepare a suspension or a solution using a combination of excipients. A widely used vehicle for poorly soluble compounds for oral gavage in rodents is a suspension in an aqueous solution of 0.5% to 1% carboxymethylcellulose (CMC) with or without a surfactant like 0.1% Tween 80. For compounds that are particularly difficult to suspend, a solution using a co-solvent system such as DMSO, PEG400, and saline can be explored. However, the concentration of DMSO should be kept low (ideally below 10%) to avoid toxicity.[12] It is crucial to perform a small pilot study to ensure the tolerability of the chosen vehicle in your animal model.[14]
Troubleshooting Guides
Issue 1: High Variability or Insufficient Increase in Serum Uric Acid Levels in the Hyperuricemia Model Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of potassium oxonate and the purine source (hypoxanthine or adenine). For oral gavage, ensure the correct volume is delivered and minimize stress to the animals. |
| Animal Strain Variability | Different mouse and rat strains can exhibit varying responses to hyperuricemia induction. Standardize the strain, age, and sex of the animals used in your experiments. C57BL/6 and Kunming mice are commonly used. |
| Timing of Blood Collection | The peak of hyperuricemia after induction can vary. Conduct a time-course experiment to determine the optimal time point for blood collection to assess the maximum uric acid levels in your specific model and experimental conditions.[15] |
| Dietary Factors | Standard chow can have varying purine content. Use a standardized, low-purine diet for all animals to reduce baseline variability in uric acid levels. |
| Improper Sample Handling | Uric acid can degrade in blood samples if not handled correctly. Process blood samples promptly by centrifuging to separate serum or plasma and store at -80°C until analysis. |
Issue 2: Unexpected Animal Mortality or Adverse Effects
| Potential Cause | Troubleshooting Steps |
| Toxicity of Induction Agents | Adenine, in particular, can cause nephrotoxicity at higher doses, leading to weight loss, kidney damage, and mortality.[1][6] Reduce the dose of adenine or the duration of treatment. Monitor animal health daily for signs of distress. Consider using hypoxanthine, which is generally less toxic. |
| Vehicle Toxicity | High concentrations of certain solvents like DMSO can be toxic. If using a co-solvent system, minimize the percentage of organic solvents. Always include a vehicle-only control group to assess the effects of the vehicle itself.[14] |
| Compound Toxicity | The test compound (this compound) itself may have off-target toxicities. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Monitor for clinical signs of toxicity, changes in body weight, and food/water intake. |
| Gavage-related Injury | Improper oral gavage technique can cause esophageal or gastric injury. Ensure personnel are properly trained in this procedure. |
Issue 3: Test Compound (this compound) Shows Poor Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | The formulation may not be optimal for absorption. Experiment with different vehicle formulations, such as micronizing the compound to increase surface area or using lipid-based formulations to enhance solubility and absorption.[9][16][17][18] |
| Suboptimal Dosing | The dose of this compound may be too low. Perform a dose-response study to determine the effective dose range. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared. Conduct pharmacokinetic studies to determine the compound's half-life and optimal dosing frequency. |
| Incorrect Timing of Administration | Administer this compound prior to or concurrently with the induction of hyperuricemia to ensure it is present at its site of action when uric acid production is stimulated. A common protocol is to administer the inhibitor 30-60 minutes before the purine challenge. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Xanthine Oxidase Inhibitors
| Compound | IC50 (nM) | Inhibition Type |
| This compound | 26.3[13] | Not specified |
| Febuxostat | ~2-20 | Non-competitive |
| Allopurinol (Oxypurinol) | ~100-200 | Competitive |
| Tigulixostat | 3 | Not specified[9] |
Table 2: Representative In Vivo Efficacy of XOR Inhibitors in a Potassium Oxonate/Hypoxanthine-Induced Hyperuricemia Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Serum Uric Acid (mg/dL) (Mean ± SD) | % Reduction vs. Hyperuricemic Control |
| Normal Control | Vehicle | 1.5 ± 0.3 | - |
| Hyperuricemic Control | Vehicle | 6.8 ± 1.2 | 0% |
| Febuxostat | 5 | 2.5 ± 0.5 | ~63%[10] |
| Allopurinol | 10 | 3.8 ± 0.7 | ~44% |
| This compound (Hypothetical) | 5 | 2.9 ± 0.6 | ~57% |
| This compound (Hypothetical) | 10 | 2.1 ± 0.4 | ~69% |
Note: Data for this compound is hypothetical and based on expected efficacy for a potent inhibitor. Actual results may vary.
Experimental Protocols
Protocol 1: Induction of Acute Hyperuricemia in Mice and Testing of this compound
-
Animals: Male Kunming or C57BL/6 mice (8-10 weeks old, 20-25 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22 ± 2°C, 50-60% humidity) with free access to standard chow and water.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Normal Control (Vehicle)
-
Hyperuricemic Control (Vehicle)
-
Positive Control (e.g., Febuxostat, 5 mg/kg)
-
This compound (e.g., 1, 5, 10 mg/kg)
-
-
Drug Administration:
-
Prepare this compound and Febuxostat as a suspension in 0.5% CMC-Na.
-
Administer the test compounds or vehicle orally (p.o.) by gavage.
-
-
Induction of Hyperuricemia:
-
One hour after drug administration, administer potassium oxonate (250-300 mg/kg) intraperitoneally (i.p.) to all groups except the normal control group.[4][10]
-
Thirty minutes after potassium oxonate administration, administer hypoxanthine (250-300 mg/kg) orally (p.o.) to all groups except the normal control group.[4]
-
-
Blood Collection:
-
Two to three hours after hypoxanthine administration, collect blood via retro-orbital sinus or cardiac puncture under anesthesia.
-
Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate serum.
-
-
Biochemical Analysis:
-
Measure serum uric acid concentration using a commercial colorimetric assay kit according to the manufacturer's instructions.
-
Protocol 2: Measurement of Serum Uric Acid (Colorimetric Assay)
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the assay kit manual.[4][19][20][21][22]
-
Standard Curve: Prepare a series of uric acid standards of known concentrations to generate a standard curve.
-
Assay Procedure:
-
Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 520 nm or 590 nm) using a microplate reader.[19][21][22]
-
Calculation: Calculate the uric acid concentration in the samples by interpolating from the standard curve.
Protocol 3: Histopathological Evaluation of Kidney Tissue
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and perfuse with saline. Collect the kidneys and fix them in 10% neutral buffered formalin.
-
Tissue Processing and Staining:
-
Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041).
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for glomerular and tubular basement membranes.
-
-
Microscopic Examination and Scoring:
-
Examine the stained sections under a light microscope in a blinded manner.
-
Score the degree of renal injury based on a semi-quantitative scoring system. Parameters can include tubular dilation, interstitial inflammation, necrosis, and crystal deposition.[6][19][23][24][25][26][27] A common scoring scale is 0 (none), 1 (mild), 2 (moderate), and 3 (severe).
-
Mandatory Visualization
Caption: Purine metabolism pathway and points of intervention by XOR inhibitors.
Caption: Workflow for in vivo testing of this compound.
Caption: Simplified signaling pathways activated by XOR products.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. researchgate.net [researchgate.net]
- 9. ard.bmj.com [ard.bmj.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. graphviz.org [graphviz.org]
- 23. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Xanthine Oxidoreductase-IN-3 Experiments
Welcome to the technical support center for Xanthine (B1682287) Oxidoreductase (XOR) inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues when working with XOR inhibitors, particularly Xanthine Oxidoreductase-IN-3 (XOR-IN-3).
Frequently Asked Questions (FAQs)
Q1: What is Xanthine Oxidoreductase (XOR) and why is it a drug target?
A1: Xanthine oxidoreductase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] In humans, elevated XOR activity can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a major cause of gout.[1] XOR is also a source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which are implicated in various pathological conditions including cardiovascular diseases and inflammation.[2] Therefore, inhibiting XOR is a therapeutic strategy for treating gout and other diseases associated with hyperuricemia and oxidative stress.
Q2: What is this compound (XOR-IN-3)?
A2: this compound is a potent, orally active inhibitor of XOR with a reported IC50 of 26.3 nM. It is used in research for studying the effects of XOR inhibition, particularly in the context of acute hyperuricemia.
Q3: What are the common sources of variability in XOR inhibitor experiments?
A3: Variability in XOR inhibitor experiments can arise from several factors:
-
Reagent Purity and Stability: The purity of the XOR enzyme, substrates (xanthine, hypoxanthine), and the inhibitor itself can affect results. The stability of these reagents, especially the enzyme, is critical.
-
Assay Conditions: Variations in pH, temperature, and incubation times can significantly impact enzyme activity and inhibitor potency measurements.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentration-response curves.
-
Cellular vs. Biochemical Assays: Discrepancies between in vitro enzyme assays and cell-based assays can occur due to factors like cell permeability, off-target effects, and cellular metabolism of the inhibitor.
-
Detection Method: The choice of a colorimetric or fluorometric assay can influence sensitivity and susceptibility to interference from other substances.
Troubleshooting Guides
This section provides solutions to common problems encountered during XOR-IN-3 experiments.
| Problem | Possible Cause | Suggested Solution |
| High background signal in the assay | 1. Endogenous peroxidases in sample lysates interfering with HRP-coupled detection methods. 2. Autoxidation of substrates or other reaction components. 3. Contaminated reagents or buffers. | 1. Include a "no enzyme" or "no substrate" control to quantify the background. For cell lysates, consider using a peroxidase inhibitor or a detection method not reliant on HRP. 2. Prepare fresh substrate solutions and protect them from light. 3. Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Low or no enzyme activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay buffer pH. 3. Presence of an unknown inhibitor in the sample or buffer. | 1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known activity. 2. Ensure the assay buffer pH is within the optimal range for XOR (typically pH 7.5-8.5). 3. Test for inhibitors in the buffer by running a control with a known amount of purified enzyme. |
| Inconsistent IC50 values for XOR-IN-3 | 1. Inaccurate serial dilutions of the inhibitor. 2. Poor solubility of XOR-IN-3 at higher concentrations. 3. Variation in pre-incubation time with the enzyme. | 1. Carefully prepare fresh serial dilutions for each experiment. 2. Prepare a high-concentration stock solution of XOR-IN-3 in 100% DMSO. For the assay, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. Visually inspect for any precipitation. 3. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
| Discrepancy between biochemical and cellular assay results | 1. Low cell permeability of XOR-IN-3. 2. Off-target effects of the inhibitor in the cellular environment. 3. Cellular metabolism of XOR-IN-3. | 1. Consider using cell lines with known transporter expression or modify the compound to improve permeability. 2. Perform counter-screens against other related enzymes or use a structurally different XOR inhibitor to see if the cellular phenotype is consistent. 3. Analyze the stability of XOR-IN-3 in cell culture medium and in the presence of cells over the time course of the experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Potency of Common Xanthine Oxidase Inhibitors
| Inhibitor | IC50 | Ki | Km | Vmax | Inhibition Type |
| This compound | 26.3 nM | - | - | - | - |
| Febuxostat | 8.77 µg/mL | 0.6 nM | 8.89 µg/mL | 107.13 µmol/min | Mixed |
| Allopurinol | 9.07 µg/mL | ~10-fold higher than Febuxostat (for oxypurinol) | 7.77 µg/mL | 194.14 µmol/min | Competitive |
| Topiroxostat | 5.3 nM | - | - | - | Non-competitive |
Note: IC50, Ki, Km, and Vmax values can vary depending on experimental conditions such as enzyme source and substrate concentration.
Experimental Protocols
In Vitro Xanthine Oxidase Activity and Inhibition Assay (Spectrophotometric)
This protocol is based on measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
XOR-IN-3 or other test inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer capable of reading absorbance at 295 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Xanthine Oxidase in potassium phosphate buffer (e.g., 1 unit/mL).
-
Prepare a stock solution of xanthine in the same buffer (e.g., 1 mM). Note that xanthine may require warming or a slightly alkaline solution to fully dissolve.
-
Prepare a stock solution of XOR-IN-3 in 100% DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test inhibitor at various concentrations (perform serial dilutions). Include a vehicle control with the same final DMSO concentration.
-
Xanthine oxidase solution (final concentration ~0.05 units/mL).
-
-
Mix gently and pre-incubate for 15 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding xanthine solution (final concentration ~100 µM).
-
Immediately begin monitoring the increase in absorbance at 295 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Xanthine Oxidase Activity Assay
This protocol describes how to measure intracellular XOR activity in cultured cells.
Materials:
-
Cultured cells (e.g., endothelial cells, hepatocytes)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Xanthine Oxidase Assay Kit (colorimetric or fluorometric)
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with XOR-IN-3 or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
XOR Activity Measurement:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a BCA assay or similar method.
-
Use a commercial Xanthine Oxidase Assay Kit to measure the XOR activity in the cell lysate, following the manufacturer's instructions. Typically, a specific volume of lysate is added to the assay reaction mixture.
-
-
Data Analysis:
-
Normalize the XOR activity to the protein concentration of each sample.
-
Compare the XOR activity in inhibitor-treated cells to that in vehicle-treated cells to determine the extent of inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Purine Catabolism Pathway and XOR-IN-3 Inhibition.
XOR-Mediated ROS Signaling Pathways.
XOR Inhibitor Discovery and Validation Workflow.
References
Xanthine oxidoreductase-IN-3 dose-response curve issues
Here is the technical support center for Xanthine (B1682287) oxidoreductase-IN-3 dose-response curve issues.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Xanthine oxidoreductase-IN-3 in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
A1: this compound is an orally active inhibitor of xanthine oxidoreductase (XOR).[1] The reported half-maximal inhibitory concentration (IC50) is 26.3 nM.[1] This value serves as a benchmark for your experimental results, though variations can occur due to different assay conditions.
Q2: My dose-response curve is flat, showing no inhibition. What are the likely causes?
A2: A flat dose-response curve indicates a lack of enzyme inhibition. Common reasons include:
-
Inactive Inhibitor: The compound may have degraded. Ensure proper storage and handling.
-
Incorrect Assay Buffer: The assay buffer must be at the correct pH and temperature for optimal enzyme activity.[2][3] Using ice-cold buffers can significantly reduce or stop enzyme activity.[2]
-
Omitted Reagents: Double-check that all necessary components, such as cofactors, were included in the reaction mixture.[2]
-
High Enzyme Concentration: If the enzyme concentration is too high, the reaction may proceed too quickly to be accurately measured and inhibited.[2]
Q3: Why am I seeing high variability and inconsistent readings between my replicates?
A3: High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences between wells.
-
Plate Effects: Evaporation from the wells at the edges of a microplate can concentrate the reagents, leading to altered readings.[2] Using temperature-controlled equipment or filling all wells evenly can help mitigate this.[2]
-
Improperly Thawed Components: Ensure all reagents are completely thawed and mixed gently before use.[3]
-
Sample Preparation: Non-uniform sample preparation can cause readings to vary widely.[2]
Q4: My calculated IC50 value is significantly different from the reported 26.3 nM. Why might this be?
A4: Discrepancies in IC50 values can arise from several factors:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of xanthine or hypoxanthine.
-
Enzyme Source and Purity: The source and purity of the xanthine oxidase enzyme can affect its kinetic properties and its interaction with inhibitors.
-
Assay Conditions: Factors like pH, temperature, and incubation time can all influence the apparent potency of the inhibitor.[2] For example, the reaction of xanthine at the molybdenum cofactor of XOR is pH-dependent, with an optimum pH of 8.9.[4]
-
Inhibitor Concentration Accuracy: Verify the concentration of your this compound stock solution.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during dose-response experiments with this compound.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Target | Xanthine Oxidoreductase (XOR) | [1] |
| IC50 | 26.3 nM | [1] |
| Activity | Orally active | [1] |
| Application | Research of acute hyperuricemia | [1] |
Table 2: Common Troubleshooting Scenarios and Solutions
| Problem | Possible Cause | Recommended Solution |
| No Inhibition / Flat Curve | Degraded inhibitor stock. | Prepare a fresh stock solution of this compound. |
| Incorrect buffer pH or temperature. | Verify that the assay buffer is at the correct pH and at room temperature (20-25°C).[2] | |
| Enzyme concentration is too high. | Reduce the concentration of xanthine oxidase in the assay.[2] | |
| High Variability | Inaccurate pipetting. | Calibrate pipettes and use proper pipetting techniques. |
| Evaporation from plate edges. | Use a temperature-controlled plate reader and ensure all wells are filled evenly.[2] | |
| Reagents not mixed properly. | Gently vortex or invert all reagent solutions before use.[3] | |
| IC50 Out of Range | Substrate concentration is too high/low. | Optimize and maintain a consistent substrate concentration, ideally at or below the Km value. |
| Incorrect incubation time. | Ensure the incubation time is appropriate for the enzyme concentration and allows for a linear reaction rate.[3] | |
| Instrument settings are incorrect. | Verify the spectrophotometer or fluorometer is set to the correct wavelength for detection.[2] |
Experimental Protocols
General Protocol for Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.8.[5] Ensure the buffer is at room temperature before use.[3]
-
Xanthine (Substrate): Prepare a stock solution of xanthine in the assay buffer. A typical final concentration in the assay is 50 µM.[5]
-
Xanthine Oxidase (Enzyme): Dilute the enzyme preparation in ice-cold assay buffer to the desired concentration (e.g., 0.1-0.2 U/mL) and keep it on ice.
-
This compound (Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve.
2. Assay Procedure:
-
In a 96-well clear plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or solvent for control wells).
-
Xanthine Oxidase enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer thermostated at 37°C.
-
Measure the increase in absorbance at 290 nm or 293 nm over time.[5] This corresponds to the formation of uric acid.
-
Record the rate of reaction (ΔOD/minute) from the initial linear portion of the curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Diagrams of Pathways and Workflows
Caption: Inhibition of the Xanthine Oxidase pathway by this compound.
Caption: A logical workflow for troubleshooting dose-response curve issues.
References
Validation & Comparative
A Comparative Efficacy Analysis: Xanthine Oxidoreductase-IN-3 versus Allopurinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel xanthine (B1682287) oxidoreductase inhibitor, Xanthine oxidoreductase-IN-3, and the established drug, allopurinol (B61711). The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows to facilitate an objective evaluation.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and allopurinol, focusing on their in vitro inhibitory potency and in vivo effects on uric acid levels.
| Parameter | This compound | Allopurinol | Notes |
| In Vitro Efficacy | |||
| IC50 (Xanthine Oxidase Inhibition) | 26.3 nM | 2.84 µM - 7.4 µM | IC50 values for allopurinol can vary based on experimental conditions. |
| In Vivo Efficacy | |||
| Animal Model | Potassium Oxonate-Induced Hyperuricemia in Mice | Potassium Oxonate-Induced Hyperuricemia in Mice/Rats | A standard model for evaluating urate-lowering therapies. |
| Dosage | 5 mg/kg (p.o.) | 5 mg/kg (p.o.) | |
| Effect | Demonstrated a uric acid-lowering effect from 3 hours after administration. | Significantly reduces serum uric acid levels. | Direct comparative studies under identical conditions are limited. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines the spectrophotometric determination of xanthine oxidase inhibitory activity.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (50-100 mM, pH 7.5-7.8)
-
Test compounds (this compound, Allopurinol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (final assay concentration typically 0.01-0.1 units/mL).
-
Prepare a stock solution of xanthine in the same buffer (a typical substrate concentration is 150 µM).
-
Prepare stock solutions of the test compounds in DMSO and make further dilutions in the phosphate buffer. The final DMSO concentration should not exceed 1% in the assay.
-
-
Assay Mixture Preparation:
-
In a 96-well plate or cuvette, add the potassium phosphate buffer, the test inhibitor solution at various concentrations (or a vehicle control), and the xanthine oxidase solution.
-
Mix gently and pre-incubate the mixture at 25°C or 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution.
-
Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Potassium Oxonate-Induced Hyperuricemia Model
This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of xanthine oxidase inhibitors.
Materials:
-
Male albino mice (e.g., Kunming or Swiss)
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (B114508) (optional, to increase substrate availability)
-
Test compounds (this compound, Allopurinol)
-
Vehicle (e.g., saline, distilled water with 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization:
-
House the animals in a controlled environment (22-24°C, 40-70% humidity) with a 12-hour light/dark cycle for at least one week before the experiment. Provide standard chow and water ad libitum.
-
-
Model Induction:
-
Divide the mice into groups (e.g., normal control, model control, positive control, and test compound groups).
-
One hour before administering the test compounds, induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250 mg/kg) dissolved in a suitable vehicle. In some protocols, oral administration of hypoxanthine (e.g., 250-500 mg/kg) is also given to enhance the hyperuricemic state.
-
-
Drug Administration:
-
Administer the test compounds (e.g., this compound at 5 mg/kg) or allopurinol (e.g., 5 mg/kg) orally (p.o.) or via the desired route. The normal and model control groups receive the vehicle.
-
-
Sample Collection:
-
At specified time points after drug administration (e.g., 1, 2, 3, and 6 hours), collect blood samples from the retro-orbital plexus or tail vein.
-
Allow the blood to clot and then centrifuge to obtain serum.
-
-
Biochemical Analysis:
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum uric acid levels of the treatment groups to the model control group to determine the uric acid-lowering effect of the test compounds. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.
-
Mandatory Visualizations
Signaling Pathway: Purine (B94841) Catabolism and Inhibition
The following diagram illustrates the key steps in the purine catabolism pathway leading to the formation of uric acid and the points of inhibition by this compound and allopurinol.
A Comparative Guide: Xanthine Oxidoreductase-IN-3 Versus Febuxostat in Hyperuricemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xanthine (B1682287) oxidoreductase-IN-3 and febuxostat (B1672324), two inhibitors of xanthine oxidoreductase (XOR), for the management of hyperuricemia. This document outlines their mechanisms of action, presents available preclinical data from hyperuricemia models, details relevant experimental protocols, and visualizes key pathways to inform research and drug development decisions.
Mechanism of Action
Both Xanthine oxidoreductase-IN-3 and febuxostat target xanthine oxidoreductase, a pivotal enzyme in purine (B94841) metabolism. XOR catalyzes the final two steps of uric acid synthesis: the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1][2] By inhibiting this enzyme, both compounds effectively reduce the production of uric acid, a key strategy in managing hyperuricemia.[1]
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase.[3] It forms a stable complex with the molybdenum pterin (B48896) center of the enzyme, inhibiting both the oxidized and reduced forms of XOR.[4][5] This non-competitive inhibition mechanism contributes to its potent and sustained uric acid-lowering effect.[6]
This compound is also an orally active inhibitor of XOR.[7] While detailed mechanistic studies are not as widely published as for febuxostat, its inhibitory action on XOR is the basis for its uric acid-lowering properties.
Signaling Pathway of Uric Acid Production and Inhibition
The following diagram illustrates the purine metabolism pathway and the points of intervention for XOR inhibitors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and febuxostat from preclinical studies. It is important to note that the data for the two compounds are from separate studies and not from a head-to-head comparison.
Table 1: In Vitro Inhibitory Activity Against Xanthine Oxidoreductase
| Compound | IC₅₀ (nM) | Enzyme Source | Notes |
| This compound | 26.3 | Not Specified | Orally active XOR inhibitor.[7] |
| Febuxostat | 7.91 µg/ml* | Not Specified | Potent, non-purine selective inhibitor.[8] |
*Note: IC₅₀ for febuxostat is presented as reported in the source; direct conversion to nM requires molecular weight and may not be precise without further details on experimental conditions.
Table 2: In Vivo Efficacy in Animal Models of Hyperuricemia
| Compound | Animal Model | Dose | Route of Administration | Key Findings |
| This compound | Mice (Acute Hyperuricemia) | 5 mg/kg | Oral (p.o.) | Demonstrated a uric acid-lowering effect starting 3 hours after administration.[7] |
| Febuxostat | Mice (Potassium Oxonate & Hypoxanthine-induced Hyperuricemia) | 5 mg/kg | Oral (p.o.) | Significantly reduced serum uric acid, serum XOR activity, and liver XOR activity after 7 days of treatment.[9] |
| Febuxostat | Rats (Adenine & Potassium Oxonate-induced Hyperuricemic Nephropathy) | 10 mg/kg | Oral (p.o.) | Significantly reduced serum uric acid, serum creatinine, and blood urea (B33335) nitrogen (BUN) after 5 weeks of treatment.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Xanthine Oxidase Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of xanthine oxidase.
Methodology:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer, the test compound (this compound or febuxostat) at various concentrations, and a solution of xanthine oxidase enzyme.[3]
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).[3]
-
Initiate the enzymatic reaction by adding the xanthine substrate to the mixture.[3]
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes) at the same temperature.[3]
-
Stop the reaction by adding a small volume of hydrochloric acid.[3]
-
Measure the absorbance of the solution at 295 nm, which corresponds to the formation of uric acid.[3][8]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8]
In Vivo Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
This model is commonly used to induce acute hyperuricemia to evaluate the efficacy of potential therapeutic agents.
Methodology:
-
Animal Grouping: Randomly divide mice into at least three groups: Normal Control (NC), Hyperuricemic Model (HUA), and a treatment group.[9]
-
Model Induction:
-
Prepare a suspension of potassium oxonate (a uricase inhibitor) in a suitable vehicle (e.g., 0.9% saline).
-
Prepare a suspension of hypoxanthine (a purine substrate) in a suitable vehicle.
-
Administer potassium oxonate (e.g., 300 mg/kg) via intraperitoneal injection.[9]
-
Simultaneously or shortly after, administer hypoxanthine (e.g., 300 mg/kg) via oral gavage.[9]
-
-
Treatment: Administer the test compound (this compound or febuxostat) or vehicle to the respective groups orally.
-
Study Duration: Repeat the induction and treatment daily for a predetermined period, for example, seven consecutive days.[9]
-
Sample Collection and Analysis: On the final day of the study, after an overnight fast, collect blood samples. Separate the serum and measure the levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available assay kits.[9]
Conclusion
Both this compound and febuxostat are inhibitors of xanthine oxidoreductase and have demonstrated the ability to lower uric acid levels in preclinical models of hyperuricemia. Febuxostat is a well-characterized compound with extensive data supporting its efficacy. The available data for this compound indicates its potential as a uric acid-lowering agent, with an in vitro potency in the nanomolar range.
For a definitive comparison of their performance, direct head-to-head in vitro and in vivo studies are necessary. Researchers should consider the specific characteristics of their hyperuricemia models and research questions when selecting an appropriate XOR inhibitor for their studies. The experimental protocols provided in this guide can serve as a foundation for designing and conducting such comparative investigations.
References
- 1. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Febuxostat, a novel xanthine oxidoreductase inhibitor, improves hypertension and endothelial dysfunction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison of Novel Xanthine Oxidase Inhibitors
The landscape of hyperuricemia management is evolving with the emergence of novel xanthine (B1682287) oxidase (XO) inhibitors that offer alternatives to traditional therapies such as allopurinol (B61711) and febuxostat (B1672324). This guide provides a head-to-head comparison of recently developed XO inhibitors—Topiroxostat (B1683209), Tigulixostat (B3320960), and LC350189—based on available preclinical and clinical data. The guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic agents.
Mechanism of Action
Xanthine oxidase is a pivotal enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] Inhibition of XO reduces the production of uric acid, thereby lowering its concentration in the blood. While allopurinol is a purine analog that acts as a substrate for XO, leading to the formation of a tightly bound active metabolite, febuxostat and the newer inhibitors are non-purine analogs that directly inhibit the enzyme.[1][2]
In Vitro Inhibitory Activity
A key metric for the potency of a xanthine oxidase inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
| Inhibitor | IC50 Value (nM) | Notes |
| Febuxostat | 0.02 µM (20 nM) | Potent inhibitor of both oxidized and reduced forms of XO.[1][3] |
| Allopurinol | 0.82 µM (820 nM) | Its active metabolite, oxypurinol, is a more potent inhibitor.[3] |
| Tigulixostat | Not explicitly found in search results | A novel selective non-purine xanthine oxidase inhibitor.[4] |
| Topiroxostat | Not explicitly found in search results | A novel non-purine selective xanthine oxidase inhibitor.[5][6] |
| LC350189 | Comparable to febuxostat (in vitro) | A novel non-purine selective inhibitor of XO.[7] |
| Z29 | 0.5 - 2.2 nM | A promising preclinical compound developed through structural optimization of febuxostat.[8] |
Clinical Efficacy: Serum Uric Acid Reduction
The primary measure of clinical efficacy for XO inhibitors is their ability to reduce serum uric acid (sUA) levels in patients with hyperuricemia.
Topiroxostat
Clinical trials have demonstrated the efficacy of topiroxostat in lowering sUA levels, with some studies suggesting potential renal protective benefits.
| Comparison | Study Details | Key Findings |
| Topiroxostat vs. Febuxostat | Prospective, randomized, open-label, parallel-group trial (12 weeks) in 50 hyperuricemic patients.[9][10] | Both drugs effectively reduced sUA levels with no significant difference between groups. Topiroxostat showed a more significant reduction in serum creatinine (B1669602) and urinary albumin excretion, and a greater improvement in eGFR.[9][10] A cross-over trial found febuxostat caused a more rapid sUA reduction, though levels were similar at 6 months.[11][12] |
| Topiroxostat vs. Allopurinol | Phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group study (16 weeks).[13] A prospective, randomized, open-label, blinded-end-point clinical trial in 141 patients with chronic heart failure and hyperuricemia (24 weeks).[14] | The primary endpoint, the percent change in sUA from baseline, was comparable between topiroxostat and allopurinol.[13] In patients with chronic heart failure, the reduction in uric acid was greater in the topiroxostat group in the per-protocol analysis.[14] |
| Topiroxostat Monotherapy | Phase 2a, multicenter, randomized, double-blind, placebo-controlled study (8 weeks).[15] A 58-week, open-label, multicenter study.[5] | Showed a dose-dependent reduction in sUA. At 120 mg/day, the mean percent change in sUA was -30.8% compared to 1.6% for placebo.[15] Long-term administration demonstrated a significant and stable reduction in sUA levels.[5] |
Tigulixostat
Phase 2 clinical trial data for tigulixostat indicates a significant dose-dependent reduction in serum uric acid levels.
| Study Details | Key Findings |
| Phase 2, randomized, placebo-controlled trial (12 weeks) in 156 patients with gout and hyperuricemia.[4] | At week 12, the proportion of patients achieving sUA <5.0 mg/dL was 47.1% (50 mg), 44.7% (100 mg), and 62.2% (200 mg), compared to 2.9% for placebo (P<0.0001 for all doses).[4] |
LC350189
Phase 1 clinical data for LC350189 shows promising uric acid-lowering effects, comparable to or greater than febuxostat at certain doses.
| Study Details | Key Findings |
| Randomized, double-blind, active and placebo-controlled, single- and multiple-dosing study in healthy subjects.[7] | In the multiple ascending dose study, the 200 mg dose of LC350189 showed a similar or greater decrease in serum uric acid levels compared to febuxostat 80 mg.[7] |
Safety and Tolerability
The safety profile of novel XO inhibitors is a critical consideration, particularly concerning cardiovascular and hepatic adverse events.
| Inhibitor | Key Safety Findings |
| Topiroxostat | Generally well-tolerated in clinical trials.[5][9][16] No serious adverse events were reported in a 12-week comparative study with febuxostat.[9][10] The overall incidence of adverse drug reactions in a long-term study was 67.8%.[5] |
| Tigulixostat | No particular safety signals were reported in a Phase 2 study, and the drug was well-tolerated.[4] |
| LC350189 | Well-tolerated in the dose range of 10–800 mg in healthy subjects.[7] |
| Febuxostat | Generally well-tolerated, but some studies have raised concerns about a higher risk of cardiovascular events compared to allopurinol, although other studies have not confirmed this.[17] |
| Allopurinol | Generally safe, but can cause hypersensitivity reactions, which can be severe. It can also affect other enzymes in the purine and pyrimidine (B1678525) pathways.[1] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
A common method to determine the IC50 value of a potential XO inhibitor is a spectrophotometric assay.
Principle: This assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The rate of uric acid production is monitored in the presence and absence of the inhibitor to determine the percentage of inhibition.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Test compound (novel inhibitor)
-
Allopurinol or Febuxostat (positive control)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and xanthine in DMSO and then dilute with the phosphate buffer. Prepare a solution of xanthine oxidase in ice-cold buffer.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations (or vehicle for control), and the xanthine oxidase solution.[18][19]
-
Pre-incubation: Gently mix and pre-incubate the plate at 25°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[18][19]
-
Reaction Initiation: Add the xanthine substrate solution to each well to start the reaction.[18][19]
-
Kinetic Measurement: Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).[18]
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[20]
-
Clinical Trial Protocol for Hyperuricemia
The following is a generalized protocol for a clinical trial evaluating a novel XO inhibitor, based on common elements from the cited studies.
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter study.
Participants: Male and female patients aged 18-75 years with a diagnosis of hyperuricemia (e.g., serum uric acid ≥ 7.0 mg/dL). Patients may or may not have a history of gout.[16][21]
Intervention:
-
Treatment Group: Novel xanthine oxidase inhibitor at one or more dose levels (e.g., 50 mg, 100 mg, 200 mg) administered orally once daily for a specified duration (e.g., 12 or 16 weeks).[4][16]
-
Control Group: Placebo or an active comparator (e.g., allopurinol 200 mg/day) administered in a blinded manner.[13][16]
-
Gout Flare Prophylaxis: Concomitant administration of colchicine (B1669291) or a non-steroidal anti-inflammatory drug (NSAID) is often included to prevent gout flares that can be triggered by the initiation of urate-lowering therapy.[4]
Endpoints:
-
Primary Efficacy Endpoint: The percent change in serum uric acid level from baseline to the end of the treatment period.[13][15] An alternative primary endpoint could be the proportion of subjects achieving a target serum urate level (e.g., < 6.0 mg/dL or < 5.0 mg/dL).[4]
-
Secondary Efficacy Endpoints:
-
Absolute change in serum uric acid level.
-
Proportion of subjects achieving target serum urate levels at various time points.
-
Changes in renal function parameters (e.g., serum creatinine, eGFR, urinary albumin-to-creatinine ratio).[9]
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
-
Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry).
-
Study Procedures:
-
Screening Period: Assess eligibility criteria, obtain informed consent, and collect baseline data.
-
Randomization: Eligible subjects are randomly assigned to a treatment group.
-
Treatment Period: Subjects receive the assigned study medication for the duration of the trial. Regular visits are scheduled for efficacy and safety assessments.
-
Follow-up Period: A follow-up visit after the end of treatment to assess for any persistent effects.
Visualizations
Caption: Purine metabolism pathway and the mechanism of action of novel xanthine oxidase inhibitors.
Caption: Generalized workflow for a clinical trial of a novel xanthine oxidase inhibitor.
References
- 1. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 2. zenodo.org [zenodo.org]
- 3. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 4. Promising results in uric acid-lowering in gout patients with a new xanthine oxidase inhibitor - Medical Conferences [conferences.medicom-publishers.com]
- 5. Multicenter, Open-Label Study of Long-Term Topiroxostat (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orthopaper.com [orthopaper.com]
- 10. orthopaper.com [orthopaper.com]
- 11. Cross-Over Trial of Febuxostat and Topiroxostat for Hyperuricemia With Cardiovascular Disease (TROFEO Trial) [jstage.jst.go.jp]
- 12. Cross-Over Trial of Febuxostat and Topiroxostat for Hyperuricemia With Cardiovascular Disease (TROFEO Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of topiroxostat and allopurinol in Japanese hyperuricemic patients with or without gout: a phase 3, multicentre, randomized, double-blind, double-dummy, active-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]
- 15. Clinical efficacy and safety of topiroxostat in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical efficacy and safety of topiroxostat in Japanese hyperuricemic patients with or without gout: a randomized, double-blinded, controlled phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. revistabionatura.com [revistabionatura.com]
- 20. researchgate.net [researchgate.net]
- 21. The effects of xanthine oxidase inhibitor in patients with chronic heart failure complicated with hyperuricemia: a prospective randomized controlled clinical trial of topiroxostat vs allopurinol-study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biochemical Assay Validation of Xanthine Oxidoreductase-IN-3
For researchers and professionals in drug development, the rigorous validation of biochemical assays is paramount for the accurate assessment of novel enzyme inhibitors. This guide provides a comparative analysis of the biochemical assay validation for Xanthine (B1682287) oxidoreductase-IN-3, a potent inhibitor of xanthine oxidoreductase (XOR), against established alternatives, allopurinol (B61711) and febuxostat. This document outlines the quantitative performance of these inhibitors, details the experimental protocols for their validation, and visualizes the underlying biochemical pathways and experimental workflows.
Comparative Efficacy of Xanthine Oxidoreductase Inhibitors
The inhibitory potential of Xanthine oxidoreductase-IN-3 and its counterparts is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
It is important to note that the following IC50 values are compiled from different studies. Direct comparison should be approached with caution as experimental conditions can influence the results.
| Inhibitor | IC50 (nM) | Source |
| This compound | 26.3 | [1] |
| Febuxostat | ~27,716 | [2] |
| Allopurinol | ~66,640 | [2] |
Note: The IC50 values for Febuxostat and Allopurinol were converted from µg/mL to nM for comparative purposes, using their respective molecular weights (Febuxostat: 316.37 g/mol , Allopurinol: 136.11 g/mol ).
Biochemical Signaling Pathway: Purine (B94841) Catabolism
Xanthine oxidoreductase is a pivotal enzyme in the purine catabolism pathway. It catalyzes the final two steps, the oxidation of hypoxanthine (B114508) to xanthine and subsequently the oxidation of xanthine to uric acid. Inhibition of this enzyme reduces the production of uric acid, which is a key therapeutic strategy for conditions like gout, which is caused by hyperuricemia.
Figure 1. The role of Xanthine Oxidoreductase in the purine catabolism pathway and the point of intervention for its inhibitors.
Experimental Protocols for Assay Validation
The validation of a biochemical assay for xanthine oxidoreductase inhibitors involves several key steps to ensure accuracy, precision, and reliability. A common method is the spectrophotometric assay, which measures the production of uric acid.
Spectrophotometric Xanthine Oxidase Inhibition Assay
This in vitro assay determines the inhibitory effect of a compound by measuring the decrease in the rate of uric acid formation. Uric acid has a characteristic absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (this compound, Allopurinol, Febuxostat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a working solution of xanthine oxidase in ice-cold potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., allopurinol) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound solution at various concentrations
-
Xanthine oxidase solution
-
-
Include control wells containing the enzyme and buffer but no inhibitor (positive control) and wells with buffer and substrate but no enzyme (negative control).
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the validation of a xanthine oxidoreductase inhibitor using an in vitro biochemical assay.
Figure 2. A generalized workflow for the in vitro biochemical assay validation of Xanthine Oxidoreductase inhibitors.
References
A Guide to Cross-Validation of Xanthine Oxidoreductase-IN-3 Activity in Diverse Cell Lines
Introduction
Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme in human purine (B94841) metabolism, catalyzing the final two steps in the breakdown of purines: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently xanthine to uric acid.[1][2][3] This enzymatic activity is a significant source of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[1][3][4] Consequently, inhibitors of XOR are of great interest for treating hyperuricemia and gout, as well as for their potential in managing conditions associated with oxidative stress.[5]
Xanthine oxidoreductase-IN-3 has been identified as a potent inhibitor of XOR. While in vivo studies have demonstrated its capacity to lower uric acid levels, comprehensive data on its activity across various cell lines is not widely available in public literature. This guide provides a framework for the cross-validation of this compound and other XOR inhibitors in different cell lines. The following sections detail experimental protocols, suggest formats for data presentation, and illustrate key pathways and workflows to facilitate such comparative studies.
Key Signaling Pathway: Purine Degradation and XOR Inhibition
The primary mechanism of action for this compound is the inhibition of XOR, which plays a central role in the purine degradation pathway. Understanding this pathway is fundamental to interpreting experimental results.
Caption: Purine degradation pathway and the inhibitory action of this compound on XOR.
Experimental Protocols
To ensure a thorough and objective comparison of this compound's activity, a standardized set of experiments should be performed across all selected cell lines.
Cell Line Selection and Culture
A diverse panel of cell lines should be chosen to represent various tissues and potential therapeutic areas. This could include:
-
Hepatocellular carcinoma cell lines (e.g., HepG2): The liver is a primary site of purine metabolism.[6]
-
Endothelial cell lines (e.g., HUVEC): XOR in endothelial cells is implicated in vascular inflammation and dysfunction.[7]
-
Renal cell lines (e.g., HK-2): The kidneys are responsible for the excretion of uric acid.[6]
-
Myoblast cell lines (e.g., C2C12): To investigate effects on muscle cells.[8]
All cell lines should be cultured according to the supplier's recommendations, ensuring consistent media, supplements, and incubation conditions (e.g., 37°C, 5% CO2).
In Vitro XOR Activity Assay
This assay directly measures the enzymatic activity of XOR in cell lysates.
-
Cell Lysis: Culture cells to 80-90% confluency. Lyse the cells in a suitable buffer (e.g., a buffer containing a protease inhibitor cocktail).
-
Protein Quantification: Determine the total protein concentration in the lysates using a standard method like the BCA assay to normalize XOR activity.
-
Enzymatic Reaction: In a 96-well plate, mix cell lysate with a reaction buffer containing the XOR substrate, xanthine.
-
Detection: Measure the production of uric acid over time. This can be done spectrophotometrically by monitoring the increase in absorbance at 295 nm.
-
Inhibitor Treatment: Perform parallel experiments where cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) before lysis. Also, the inhibitor can be added directly to the cell lysate to assess direct enzymatic inhibition.
Cellular Viability/Cytotoxicity Assay
It is crucial to determine if the observed effects of the inhibitor are due to specific XOR inhibition or general cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or CCK8 assay, to measure the metabolic activity of the cells, which correlates with cell number.[9] The absorbance is read using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Since XOR is a source of ROS, the effect of its inhibition on cellular ROS levels should be quantified.
-
Cell Treatment: Culture cells on a 96-well plate and treat with this compound. Include a positive control for ROS induction (e.g., H2O2 or a known ROS inducer).
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison across different cell lines.
Table 1: IC50 Values of this compound on XOR Activity
| Cell Line | IC50 (nM) |
| HepG2 | |
| HUVEC | |
| HK-2 | |
| C2C12 |
Table 2: Effect of this compound on Cell Viability (LD50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | |||
| HUVEC | |||
| HK-2 | |||
| C2C12 |
Table 3: Modulation of Intracellular ROS Levels by this compound
| Cell Line | Treatment | Fold Change in ROS vs. Control |
| HepG2 | Vehicle | 1.0 |
| XOI-IN-3 (Conc. 1) | ||
| XOI-IN-3 (Conc. 2) | ||
| HUVEC | Vehicle | 1.0 |
| XOI-IN-3 (Conc. 1) | ||
| XOI-IN-3 (Conc. 2) | ||
| HK-2 | Vehicle | 1.0 |
| XOI-IN-3 (Conc. 1) | ||
| XOI-IN-3 (Conc. 2) | ||
| C2C12 | Vehicle | 1.0 |
| XOI-IN-3 (Conc. 1) | ||
| XOI-IN-3 (Conc. 2) |
Experimental Workflow
A standardized workflow is essential for reproducible results when testing an XOR inhibitor across multiple cell lines.
Caption: Standardized workflow for the cross-cell line validation of an XOR inhibitor.
Conclusion
The systematic cross-validation of this compound's activity is imperative for a comprehensive understanding of its therapeutic potential and limitations. By employing the standardized protocols and structured data presentation outlined in this guide, researchers can generate robust and comparable data across diverse cell types. This approach will not only elucidate the cell-specific effects of this inhibitor but also provide valuable insights for its future development and clinical application. Further investigations could also explore the impact of this compound on downstream signaling pathways affected by XOR-derived ROS and uric acid.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Xanthine Oxidoreductase Inhibitors on Oxidative Stress Markers following Global Brain Ischemia Reperfusion Injury in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H2S inhibition of xanthine dehydrogenase to xanthine oxidase conversion reduces uric acid levels and improves myoblast functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Novel Covalent XPO1 Inhibitors Based on a Hybrid Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanthine Oxidoreductase Inhibitors: Assessing the Long-Term Efficacy of Xanthine Oxidoreductase-IN-3 Against Established Alternatives
For Immediate Release
This guide provides a comprehensive comparison of the preclinical investigational drug, Xanthine (B1682287) Oxidoreductase-IN-3, with established xanthine oxidoreductase (XOR) inhibitors: Allopurinol, Febuxostat, and Topiroxostat. This document is intended for researchers, scientists, and drug development professionals to objectively assess the current landscape of XOR inhibitors based on available experimental data. A notable limitation of this comparison is the lack of publicly available long-term efficacy and safety data for Xanthine Oxidoreductase-IN-3, a compound still in the early phases of research.
Executive Summary
Xanthine oxidoreductase is a critical enzyme in purine (B94841) metabolism, catalyzing the final two steps that lead to the production of uric acid.[1] Elevated levels of uric acid are associated with hyperuricemia and gout.[2] Inhibition of XOR is a key therapeutic strategy for managing these conditions.[3] While Allopurinol, Febuxostat, and Topiroxostat are established drugs with extensive clinical data, this compound is a newer entrant with limited, yet promising, preclinical results. This guide will present a side-by-side comparison of their performance based on available data.
Mechanism of Action
Xanthine oxidoreductase inhibitors act by blocking the active site of the XOR enzyme, thereby preventing the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] This leads to a reduction in the production of uric acid in the body. The following diagram illustrates the purine breakdown pathway and the point of intervention for XOR inhibitors.
Caption: Inhibition of Xanthine Oxidoreductase in the Purine Catabolism Pathway.
Comparative Efficacy and Safety
The following tables summarize the available quantitative data for this compound and its established alternatives.
Table 1: In Vitro and Preclinical Efficacy
| Compound | IC50 (nM) | In Vivo Model | Dosing | Uric Acid Reduction | Source |
| This compound | 26.3 | Acute hyperuricemia in mice | 5 mg/kg (p.o.) | Significant reduction from 3h post-administration | [4] |
| Allopurinol | - | - | - | - | - |
| Febuxostat | - | - | - | - | - |
| Topiroxostat | - | - | - | - | - |
Note: Direct comparative in vivo preclinical data for all compounds under the same experimental conditions is not available in the public domain.
Table 2: Long-Term Clinical Efficacy (in Gout Patients)
| Compound | Dosage | Duration | Primary Efficacy Endpoint | Key Outcomes | Source |
| Allopurinol | 100-600 mg/day | Up to 10 years | Serum Uric Acid (sUA) < 6.0 mg/dL | Significant and sustained reduction in sUA levels. | - |
| Febuxostat | 40-120 mg/day | Up to 5 years | sUA < 6.0 mg/dL | Superior to Allopurinol in achieving sUA targets at certain doses. | - |
| Topiroxostat | 40-160 mg/day | 58 weeks | sUA < 6.0 mg/dL | Significant reduction in sUA levels. | - |
| This compound | Not Applicable | Not Applicable | Not Applicable | No long-term clinical data available. | - |
Table 3: Safety and Tolerability Profile (Common Adverse Events)
| Compound | Common Adverse Events | Serious Adverse Events | Source |
| Allopurinol | Skin rash, nausea, diarrhea | Allopurinol hypersensitivity syndrome (AHS), severe cutaneous adverse reactions (SCARs) | - |
| Febuxostat | Liver function abnormalities, nausea, arthralgia, rash | Increased risk of cardiovascular death in patients with established cardiovascular disease (FDA black box warning) | - |
| Topiroxostat | Gouty arthritis, nasopharyngitis | Generally well-tolerated in clinical trials. | - |
| This compound | No clinical safety data available. | No clinical safety data available. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in the evaluation of XOR inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This assay determines the potency of a compound in inhibiting the XOR enzyme directly.
-
Reagents and Materials:
-
Xanthine Oxidase enzyme
-
Xanthine (substrate)
-
Test compound (e.g., this compound)
-
Phosphate (B84403) buffer (pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the phosphate buffer, xanthine oxidase enzyme solution, and the test compound solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the xanthine substrate solution.
-
Measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
In Vivo Assessment of Uric Acid Lowering Effect in a Mouse Model of Hyperuricemia
This experiment evaluates the efficacy of an XOR inhibitor in a living organism.
-
Animal Model:
-
Male Kunming mice (or other suitable strain)
-
Induce hyperuricemia by administering a uricase inhibitor (e.g., potassium oxonate) and a purine precursor (e.g., hypoxanthine).
-
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control to the mice orally (p.o.) or via another appropriate route.
-
At specified time points post-administration (e.g., 1, 3, 6, 12, 24 hours), collect blood samples.
-
Separate the serum and measure the uric acid concentration using a commercial uric acid assay kit or a validated analytical method (e.g., HPLC).
-
Compare the serum uric acid levels in the treated groups to the control group to determine the uric acid-lowering effect of the compound.
-
The following diagram illustrates a typical workflow for preclinical in vivo evaluation of an XOR inhibitor.
Caption: A generalized workflow for preclinical in vivo studies of XOR inhibitors.
Conclusion
The landscape of xanthine oxidoreductase inhibitors is well-established with effective and generally safe long-term treatment options like Allopurinol, Febuxostat, and Topiroxostat. This compound has demonstrated potent in vitro inhibitory activity and a uric acid-lowering effect in a preclinical model. However, a comprehensive assessment of its long-term efficacy and safety profile awaits further investigation through extensive preclinical and clinical studies. Researchers and drug development professionals should consider the robust clinical data available for the established alternatives while monitoring the progress of emerging candidates like this compound. Future head-to-head comparative studies will be crucial to definitively position this novel inhibitor within the therapeutic armamentarium for hyperuricemia and gout.
References
- 1. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle: Unmasking the Side Effect Profiles of Xanthine Oxidase Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of gout and hyperuricemia treatment, a critical evaluation of Xanthine (B1682287) Oxidase (XO) inhibitor side effect profiles is paramount. This comprehensive guide provides a comparative analysis of the three prominent XO inhibitors—allopurinol (B61711), febuxostat (B1672324), and topiroxostat—supported by experimental data and detailed methodologies to inform preclinical and clinical research.
Xanthine oxidase inhibitors are a cornerstone in the management of conditions characterized by elevated uric acid levels. They function by blocking the final two steps in purine (B94841) metabolism, thereby reducing the production of uric acid. While effective, their use is associated with a spectrum of adverse events. This guide delves into a comparative analysis of their side effect profiles, with a focus on cardiovascular, hepatic, and dermatological reactions.
Comparative Analysis of Adverse Event Frequencies
The following table summarizes the incidence of key adverse events associated with allopurinol, febuxostat, and topiroxostat, compiled from pivotal clinical trials and post-marketing surveillance data.
| Adverse Event Category | Allopurinol | Febuxostat | Topiroxostat |
| Cardiovascular Events | |||
| Major Adverse Cardiovascular Events (MACE) | Non-inferior to febuxostat in some studies, but concerns remain in specific patient populations. | The CARES trial showed a higher risk of cardiovascular-related death compared to allopurinol, although the FAST trial did not confirm this increased risk.[1][2][3] | Studies suggest no significant increase in cardiovascular events compared to allopurinol.[4][5] |
| Hepatic Side Effects | |||
| Liver Function Abnormalities | Can cause elevations in liver enzymes. | Associated with liver function abnormalities.[6] | Incidence of hepatic dysfunction reported in post-marketing studies.[7][8] |
| Dermatological Side Effects | |||
| Skin Rash | The most frequent adverse reaction.[9] | Can cause skin rash. | Incidence of skin disorders reported.[8] |
| Severe Cutaneous Adverse Reactions (SCARs) | Strongly associated with the HLA-B*58:01 allele, leading to conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[9] | Less frequently associated with SCARs compared to allopurinol. | Data on SCARs is less extensive compared to allopurinol and febuxostat. |
| Gout Flares | Common upon initiation of therapy. | Common upon initiation of therapy. | Incidence of gouty arthritis reported.[7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Experimental Protocols
A thorough understanding of the methodologies employed in clinical trials is crucial for interpreting side effect data. Below are detailed descriptions of the key experimental protocols used to assess the safety of XO inhibitors.
Cardiovascular Safety Assessment (Pivotal Trials like CARES and FAST)
-
Primary Endpoint Adjudication: Major Adverse Cardiovascular Events (MACE) are typically a composite endpoint including cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, and unstable angina requiring urgent revascularization.[1][2] An independent, blinded Clinical Endpoint Committee (CEC) is responsible for adjudicating all potential cardiovascular events based on pre-specified criteria outlined in a CEC charter.[10][11][12][13][14]
-
Data Collection: At scheduled study visits, information on concurrent medical conditions, vital signs, and 12-lead electrocardiograms (ECGs) are collected.[15] Subjects are also contacted regularly (e.g., by telephone) to inquire about any potential cardiovascular events.[15][16]
-
Event Reporting: A comprehensive search strategy is employed to identify all potential cardiovascular events from adverse event reports, using standardized medical dictionaries like MedDRA.[12]
Hepatic Safety Assessment
-
Baseline and Monitoring: Liver function tests (LFTs), including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are measured at baseline and periodically throughout the trial.[6][17][18]
-
Criteria for Drug-Induced Liver Injury (DILI): Pre-defined criteria are used to identify potential DILI. These often involve specific thresholds for LFT elevations (e.g., ALT >3 times the upper limit of normal).[19][20]
-
Causality Assessment: For suspected DILI cases, a thorough investigation is conducted to rule out other potential causes of liver injury.[19]
Dermatological Safety Assessment
-
Skin Examinations: Regular skin examinations are performed by investigators to detect any new or worsening dermatological conditions.
-
Grading of Reactions: The severity of skin reactions is graded using standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE), which considers the body surface area involved and the impact on daily activities.[21][22]
-
HLA-B58:01 Genotyping: For trials involving allopurinol, particularly in populations with a higher prevalence of the HLA-B58:01 allele, genetic screening may be performed at baseline to identify patients at higher risk for severe cutaneous adverse reactions.
Gout Flare Assessment
-
Prophylaxis: To mitigate the risk of gout flares upon initiation of urate-lowering therapy, prophylactic treatment with colchicine (B1669291) or a nonsteroidal anti-inflammatory drug (NSAID) is often administered for the first few months of the study.[2]
-
Flare Reporting: The incidence, duration, and severity of gout flares are recorded throughout the study period.
Conclusion
The selection of a xanthine oxidase inhibitor requires a careful balancing of efficacy and safety. Allopurinol, while effective and widely used, carries a significant risk of severe cutaneous adverse reactions in individuals with the HLA-B*58:01 allele. Febuxostat has demonstrated efficacy but has been associated with concerns regarding cardiovascular safety, although findings have been inconsistent across major clinical trials.[1][2][3] Topiroxostat appears to have a favorable cardiovascular and renal profile, but long-term safety data are still accumulating.[4][5]
This comparative analysis, grounded in experimental data and detailed methodologies, provides a valuable resource for researchers and drug development professionals. A thorough understanding of the nuances of each XO inhibitor's side effect profile is essential for designing safer and more effective treatments for hyperuricemia and gout. Future research should continue to investigate the underlying mechanisms of these adverse events and identify patient populations at the highest risk.
References
- 1. acc.org [acc.org]
- 2. Implications of the cardiovascular safety of febuxostat and allopurinol in patients with gout and cardiovascular morbidities (CARES) trial and associated FDA public safety alert - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular Safety Evaluation of Febuxostat and Allopurinol: Findings from the FDA Adverse Event Reporting System [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Multicenter, Open-Label Study of Long-Term Topiroxostat (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, Topiroxostat in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. wcgclinical.com [wcgclinical.com]
- 12. researchgate.net [researchgate.net]
- 13. wcgclinical.com [wcgclinical.com]
- 14. endpointadjudication.com [endpointadjudication.com]
- 15. rmdopen.bmj.com [rmdopen.bmj.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Population Based Study of Liver Function amongst Adults with Hyperuricemia and Gout in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. mdpi.com [mdpi.com]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. jrheum.com [jrheum.com]
Validating the Uric Acid-Lowering Effect of Xanthine Oxidoreductase-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xanthine (B1682287) Oxidoreductase-IN-3 (XOR-IN-3) with other established xanthine oxidoreductase (XOR) inhibitors for the management of hyperuricemia. The content is supported by experimental data and detailed protocols to assist researchers in their evaluation of novel therapeutic agents.
Introduction to Xanthine Oxidoreductase Inhibition
Xanthine oxidoreductase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in gout and potentially contributing to other conditions such as kidney disease and cardiovascular problems.[3][4] Xanthine oxidase inhibitors are a class of drugs that block the activity of this enzyme, thereby reducing the production of uric acid.[5]
This guide focuses on the validation of a novel XOR inhibitor, Xanthine oxidoreductase-IN-3, and compares its preclinical data with established drugs in the same class: allopurinol, febuxostat, and topiroxostat (B1683209).
Comparative Efficacy of XOR Inhibitors
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and its comparators.
Table 1: In Vitro Potency of Xanthine Oxidoreductase Inhibitors
| Compound | IC50 (nM) | Target |
| This compound | 26.3 | Xanthine Oxidoreductase |
| Allopurinol | Data not readily available in comparable format | Xanthine Oxidase |
| Febuxostat | Data not readily available in comparable format | Xanthine Oxidase |
| Topiroxostat | Data not readily available in comparable format | Xanthine Oxidase |
Table 2: In Vivo Uric Acid-Lowering Efficacy in a Mouse Model of Acute Hyperuricemia
| Compound | Dose (mg/kg) | Route | % Reduction in Serum Uric Acid | Animal Model |
| This compound | 5 | p.o. | Significant reduction from 3h post-administration | Acute hyperuricemia in mice |
| Febuxostat | 5 | p.o. | ~63.73% (serum XOD activity) | Potassium oxonate/hypoxanthine-induced hyperuricemia in mice[6] |
| Allopurinol | 5 | p.o. | Significant reduction | Potassium oxonate-induced hyperuricemia in mice[7] |
| Topiroxostat | 10 | p.o. | Significant reduction | - |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental protocols. A direct, head-to-head in vivo study is recommended for accurate comparison.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Purine metabolism and the site of action for XOR inhibitors.
Caption: General workflow for in vivo validation of XOR inhibitors.
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Mouse Model
This model is widely used to induce hyperuricemia in rodents by inhibiting the uricase enzyme, which is functional in mice but not in humans.[8][9]
Materials:
-
Male Kunming mice (or other suitable strain), 8 weeks old, weighing 21-24 g.
-
Potassium oxonate (PO).
-
Hypoxanthine (HX).
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution.
-
Vehicle and test compounds (XOR-IN-3, allopurinol, febuxostat, topiroxostat).
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide mice into experimental groups (n=7-10 per group): Vehicle control, hyperuricemic model, and treatment groups for each XOR inhibitor at various doses.[6]
-
To induce hyperuricemia, administer potassium oxonate (e.g., 300 mg/kg) intraperitoneally and hypoxanthine (e.g., 300 mg/kg) by oral gavage daily for a specified period (e.g., 7 days).[6]
-
One hour after the induction of hyperuricemia, administer the test compounds or vehicle by oral gavage.[6]
-
On the final day of the experiment, collect blood samples from the retro-orbital venous plexus or by cardiac puncture at specified time points after the last drug administration.
Measurement of Serum Uric Acid Levels
A colorimetric assay is a common and reliable method for quantifying uric acid concentrations in serum.
Materials:
-
Serum samples from experimental animals.
-
Uric Acid Colorimetric Assay Kit (commercially available, e.g., from Elabscience or Sigma-Aldrich).
-
Microplate reader.
Procedure:
-
Allow all reagents and samples to reach room temperature.
-
Prepare the working reagent according to the kit manufacturer's instructions.
-
Add a small volume of serum (e.g., 5 µL) to each well of a 96-well plate.
-
Add the working reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the uric acid concentration in the samples by comparing their absorbance to that of a known standard, as per the kit's protocol.
In Vitro Xanthine Oxidase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the xanthine oxidase enzyme by 50%.
Materials:
-
Xanthine oxidase enzyme.
-
Xanthine (substrate).
-
Phosphate (B84403) buffer (pH 7.5).
-
Test compounds at various concentrations.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine.
-
Add the test compound at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of XOR with in vivo efficacy in a mouse model of acute hyperuricemia. However, to fully validate its therapeutic potential, further studies are required.
Recommendations for future research:
-
Conduct head-to-head in vivo studies comparing the dose-response of this compound with allopurinol, febuxostat, and topiroxostat in a standardized hyperuricemia model.
-
Evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
-
Investigate the long-term efficacy and safety profile of this compound in chronic models of hyperuricemia and gout.
-
Perform detailed mechanistic studies to fully characterize its interaction with the xanthine oxidoreductase enzyme.
This comparative guide serves as a foundational resource for researchers interested in the preclinical validation of novel xanthine oxidoreductase inhibitors. The provided data and protocols are intended to facilitate the design and execution of rigorous and comparable experimental studies.
References
- 1. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine [mdpi.com]
- 8. Comparative analysis of hyperuricemia induction methods and probiotic interventions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Benchmarking Guide to Investigational Xanthine Oxidoreductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xanthine (B1682287) Oxidoreductase-IN-3 (XOR-IN-3), an investigational inhibitor of xanthine oxidoreductase (XOR), against established and other investigational drugs targeting the same enzyme. The data presented is intended to facilitate informed decisions in drug discovery and development projects focused on hyperuricemia and related disorders.
Introduction to Xanthine Oxidoreductase Inhibition
Xanthine oxidoreductase is a key enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, are a precursor to gout and are associated with other pathologies, including cardiovascular and kidney diseases.[1] Inhibition of XOR is a clinically validated strategy for lowering uric acid levels.[1] This guide benchmarks the preclinical profile of XOR-IN-3 against current therapeutic agents and another investigational compound.
Comparative Efficacy of XOR Inhibitors
The in vitro potency of XOR inhibitors is a critical parameter for their pharmacological characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy in inhibiting a specific biological or biochemical function.
| Compound | Type | IC50 (nM) |
| Xanthine oxidoreductase-IN-3 | Investigational | 26.3 |
| Tigulixostat | Investigational | 3.0 (bovine milk XO) |
| Febuxostat | Established | 1.8 |
| Topiroxostat | Established | 5.3 |
| Allopurinol (B61711) | Established | 2900 |
Note: IC50 values can vary based on experimental conditions and the source of the enzyme.
In Vivo Profile of this compound
Preclinical in vivo studies are essential to evaluate the pharmacodynamic effects of a drug candidate. In a mouse model of acute hyperuricemia, this compound demonstrated a significant uric acid-lowering effect. Oral administration of XOR-IN-3 at a dose of 5 mg/kg resulted in a noticeable reduction in serum uric acid levels starting from 3 hours post-administration.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Role of Xanthine Oxidoreductase in Purine Catabolism.
Caption: Workflow for Determining XOR Inhibitory Activity.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines the spectrophotometric method used to determine the in vitro inhibitory activity of test compounds against xanthine oxidase.
Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compounds (e.g., this compound)
-
Allopurinol (positive control)
-
Potassium phosphate (B84403) buffer (70 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay well should be optimized (e.g., 0.1 units/mL).
-
Prepare a stock solution of xanthine in potassium phosphate buffer (e.g., 150 µM).
-
Dissolve test compounds and allopurinol in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds and allopurinol in potassium phosphate buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid interference with enzyme activity.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
25 µL of the test compound solution (or allopurinol/vehicle control).
-
25 µL of the xanthine oxidase solution.
-
-
Gently mix the contents and pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 150 µL of the xanthine substrate solution to each well.
-
Immediately begin measuring the absorbance at 295 nm every 30 seconds for a period of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Conclusion
This compound demonstrates potent in vitro inhibition of xanthine oxidoreductase and in vivo efficacy in a preclinical model of hyperuricemia. Its IC50 value is comparable to that of the established drug Topiroxostat and shows a significant improvement over Allopurinol. While less potent than Febuxostat and the investigational drug Tigulixostat in the provided in vitro data, further comprehensive preclinical and clinical studies are warranted to fully elucidate its therapeutic potential. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the field of purine metabolism and drug development.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Xanthine Oxidoreductase-IN-3
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Xanthine oxidoreductase-IN-3 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive disposal plan based on established best practices for the management of small-molecule inhibitors in a laboratory setting. Adherence to these procedures, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum:
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Chemical-resistant gloves (nitrile or neoprene recommended)
All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of fine particles. In instances of inadequate ventilation, respiratory protection may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or down the sanitary sewer.
-
Segregation of Waste:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, including contaminated gloves, weigh boats, pipette tips, and vials. This waste must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix this waste with other incompatible chemical waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Sharps: Any needles, syringes, or other sharp implements contaminated with the inhibitor must be disposed of in a designated sharps container specifically for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date when waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition or incompatible materials.
-
Ensure all waste containers are kept tightly closed except when adding waste.
-
Secondary containment should be used to prevent spills from reaching drains.
-
-
Arranging for Disposal:
-
Once a waste container is full or has reached the accumulation time limit set by your institution (often 6-12 months), you must arrange for its disposal through your institution's EHS department.
-
Complete a hazardous waste pickup request form as required, providing accurate details about the waste.
-
Trained EHS personnel will then collect the waste for final disposal at an approved hazardous waste facility, in compliance with all federal, state, and local regulations.
-
Quantitative Data for Similar Laboratory Chemicals
While specific quantitative data for this compound is not available, the following table summarizes typical information found on Safety Data Sheets for similar small-molecule inhibitors used in research. This data is for illustrative purposes and emphasizes the importance of consulting the specific SDS for any chemical.
| Parameter | General Information for Small-Molecule Inhibitors | Importance for Disposal |
| Acute Toxicity (Oral) | Often categorized as harmful if swallowed. | A low LD50 value indicates high toxicity, requiring more stringent handling and disposal precautions. |
| Skin and Eye Irritation | May cause skin and eye irritation upon direct contact. | Reinforces the need for appropriate PPE during handling and disposal. |
| Aquatic Toxicity | Many are toxic or very toxic to aquatic life with long-lasting effects. | Prohibits disposal down the drain to prevent environmental contamination. |
| Storage Temperature | Typically stored at -20°C or -80°C for long-term stability. | Informs proper storage conditions for both the pure compound and waste. |
Experimental Protocols and Decontamination
Decontamination: All non-disposable laboratory equipment, such as glassware and spatulas, that has come into contact with this compound must be thoroughly decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by washing with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.
In Case of a Spill:
-
Alert others in the immediate vicinity.
-
If the spill is significant, evacuate the area.
-
Wearing full PPE, contain the spill using a chemical spill kit.
-
For a solid spill, carefully sweep or wipe up the material to avoid creating dust.
-
For a liquid spill, absorb the material with an inert absorbent.
-
Collect all cleanup materials in a designated hazardous waste container.
-
Decontaminate the spill area.
Visualizing Key Processes
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Safeguarding Your Research: A Guide to Handling Xanthine Oxidoreductase-IN-3
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Xanthine oxidoreductase-IN-3. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE. A work area and process assessment should be conducted to determine if additional protection is necessary[1].
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1][2] For tasks with a splash hazard, such as preparing solutions or handling larger quantities, a face shield must be worn in addition to safety glasses or goggles.[1][2] | Protects against accidental splashes, aerosols, and flying particles that could cause serious eye injury. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[3] For chemicals of unknown toxicity, consider double-gloving or using a more resistant glove material like a flexible laminate under a standard nitrile glove.[2] Always inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact and absorption of the compound. Given the lack of specific data for this compound, a conservative approach is warranted. |
| Body Protection | A flame-resistant lab coat is required at all times in the laboratory.[2] Ensure the lab coat is fully buttoned. | Protects skin and personal clothing from spills and contamination. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory.[2][3] | Protects feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5] If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary. | Reduces the risk of inhaling the compound, which may be harmful.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation and Planning:
-
Before beginning any work, ensure you have read and understood the available safety information for similar compounds.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that a properly functioning chemical fume hood is available for all manipulations of the solid compound and its solutions.
-
Locate the nearest safety shower and eyewash station before starting your experiment.
-
-
Handling the Compound:
-
All weighing and preparation of solutions containing this compound should be performed within a chemical fume hood to prevent inhalation of the powder and to contain any potential spills.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
Keep containers sealed when not in use to prevent evaporation and accidental spills.
-
If working with cell cultures or animals, follow all relevant institutional guidelines for the handling of treated samples.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate solvent and then a general laboratory cleaner.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
